1,3-Difluoro-2-methyl-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWNNVJXXMKAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510109 | |
| Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79562-49-5 | |
| Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Difluoro-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-Difluoro-2-methyl-4-nitrobenzene. This compound, also known as 2,6-Difluoro-3-nitrotoluene, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity. Furthermore, it discusses its potential role in drug discovery, illustrated by its relationship to the synthesis of targeted therapies such as kinase inhibitors.
Core Chemical Properties
This compound is a solid organic compound with the chemical formula C₇H₅F₂NO₂.[1] Its core chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₂ | [1] |
| Molecular Weight | 173.12 g/mol | [2] |
| CAS Number | 79562-49-5 | [3] |
| Appearance | Light brown crystalline powder | [3] |
| Melting Point | 197 °C | |
| Boiling Point | 237.2 °C at 760 mmHg | |
| Density | No experimental data found. The density of the similar compound 2-Fluoro-4-methyl-1-nitrobenzene is 1.438 g/cm³ at 25 °C.[4] | |
| Solubility | Slightly soluble in water. | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 1,3-difluoro-2-methylbenzene. The following experimental protocol provides a detailed methodology for this synthesis.
Experimental Protocol: Nitration of 1,3-Difluoro-2-methylbenzene
Materials:
-
1,3-Difluoro-2-methylbenzene
-
65% Nitric Acid (HNO₃)
-
Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice Water
Procedure:
-
In a reaction vessel, dissolve 15 g (0.12 mol) of 1,3-difluoro-2-methylbenzene in 100 mL of sulfuric acid.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Slowly add 11.4 g (0.12 mol) of 65% nitric acid dropwise to the stirred solution, maintaining the temperature at -10°C.
-
Continue stirring the reaction mixture at -10°C for 30 minutes.
-
Upon completion of the reaction, carefully pour the mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the final product, this compound.
This procedure has been reported to yield approximately 16 g (78% yield) of the target compound.[3]
References
Elucidation of the Chemical Structure of 1,3-Difluoro-2-methyl-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 1,3-Difluoro-2-methyl-4-nitrobenzene. The strategic application of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is detailed to afford an unambiguous assignment of its chemical structure. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided.
Chemical Identity and Properties
This compound is an aromatic compound with the chemical formula C₇H₅F₂NO₂.[1][2] Its chemical structure consists of a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group. The precise arrangement of these substituents on the aromatic ring is confirmed through the spectroscopic data outlined in the subsequent sections.
| Property | Value | Reference |
| Chemical Formula | C₇H₅F₂NO₂ | [1][2] |
| Molecular Weight | 173.12 g/mol | [1][2] |
| CAS Number | 79562-49-5 | |
| Appearance | Light brown crystalline powder | |
| Synonyms | 2,6-Difluoro-3-nitrotoluene | [1] |
Spectroscopic Data for Structural Confirmation
The elucidation of the structure of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and the connectivity of atoms.
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 | Multiplet | 1H | Aromatic Proton (H-5) |
| 6.95 (approx.) | Multiplet | 1H | Aromatic Proton (H-6) |
| 2.30 | Singlet | 3H | Methyl Protons (-CH₃) |
Data interpreted from available literature.
The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the lack of readily available experimental data, the following chemical shifts are predicted based on established substituent effects on aromatic rings.
| Chemical Shift (δ) ppm | Assignment |
| 155-160 (d, J_CF) | C-F (C-1, C-3) |
| 145-150 | C-NO₂ (C-4) |
| 130-135 | C-H (C-5) |
| 115-120 (d, J_CF) | C-CH₃ (C-2) |
| 110-115 | C-H (C-6) |
| 10-15 | -CH₃ |
Fluorine-19 NMR is highly sensitive to the electronic environment of the fluorine atoms. The predicted chemical shifts are relative to a standard reference (e.g., CFCl₃).
| Chemical Shift (δ) ppm | Assignment |
| -110 to -120 | Aromatic Fluorine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
| m/z | Interpretation |
| 173 | Molecular Ion [M]⁺ |
| 156 | [M - OH]⁺ |
| 127 | [M - NO₂]⁺ |
| 112 | [M - NO₂ - CH₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For nitro-aromatic compounds, characteristic strong absorptions are observed for the nitro group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1530-1560 | Strong | Asymmetric NO₂ stretch |
| 1345-1385 | Strong | Symmetric NO₂ stretch |
| 1200-1400 | Strong | C-F stretch |
| 2850-3000 | Medium | C-H stretch (methyl) |
| 3000-3100 | Weak | C-H stretch (aromatic) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Solvent: CDCl₃.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
¹⁹F NMR Acquisition:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F.
-
Solvent: CDCl₃.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 64-128.
-
Spectral Width: -50 to -250 ppm.
-
Reference: External or internal standard such as CFCl₃ at 0.00 ppm.
Mass Spectrometry
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
-
Thin Film:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) should be recorded and subtracted from the sample spectrum.
Visualization of the Elucidation Process
The logical workflow for the structural elucidation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
The following diagram illustrates the key structural information obtained from each spectroscopic technique that contributes to the final structure determination.
Caption: Spectroscopic evidence leading to the structural confirmation of this compound.
References
An In-depth Technical Guide to CAS Number 79562-49-5: From Chemical Intermediate to a Key Component in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The compound identified by CAS number 79562-49-5, chemically known as 2,6-Difluoro-3-nitrotoluene, is a fluorinated aromatic compound. While this molecule itself does not possess inherent biological activity, it serves as a critical starting material and key intermediate in the synthesis of complex, biologically active molecules. Its primary significance in the pharmaceutical industry lies in its role as a precursor to potent kinase inhibitors, most notably in the synthesis of the BRAF inhibitor Dabrafenib, a targeted therapy for various cancers.
This technical guide provides a comprehensive overview of the chemical properties of 2,6-Difluoro-3-nitrotoluene, its synthesis, and its pivotal application in the multi-step synthesis of Dabrafenib. Furthermore, it delves into the mechanism of action of Dabrafenib, the associated signaling pathways, and presents relevant quantitative data from biological assays, offering a complete picture of the journey from a simple chemical building block to a life-saving therapeutic agent.
Physicochemical Properties of 2,6-Difluoro-3-nitrotoluene
A clear understanding of the physicochemical properties of 2,6-Difluoro-3-nitrotoluene is essential for its effective use in synthetic chemistry. These properties are summarized in the table below.
| Property | Value |
| CAS Number | 79562-49-5 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Synonyms | 1,3-Difluoro-2-methyl-4-nitrobenzene |
| Appearance | White to off-white solid |
| Boiling Point | 237.2 ± 35.0 °C (Predicted) |
| Density | 1.374 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Synthesis of 2,6-Difluoro-3-nitrotoluene
The synthesis of 2,6-Difluoro-3-nitrotoluene is typically achieved through the nitration of 1,3-difluoro-2-methylbenzene. The following protocol provides a representative experimental procedure.
Experimental Protocol: Nitration of 1,3-difluoro-2-methylbenzene
Materials:
-
1,3-difluoro-2-methylbenzene
-
Concentrated Nitric Acid (65%)
-
Concentrated Sulfuric Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a reaction vessel, 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) is dissolved in concentrated sulfuric acid (100 mL).
-
The solution is cooled to -10°C using an ice-salt bath.
-
Concentrated nitric acid (11.4 g, 0.12 mol) is added dropwise to the stirred solution, maintaining the temperature at -10°C.
-
The reaction mixture is stirred at this temperature for an additional 30 minutes.
-
Upon completion of the reaction, the mixture is carefully poured into ice water.
-
The aqueous mixture is extracted three times with ethyl acetate (3 x 200 mL).
-
The combined organic phases are washed with saturated brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the final product, this compound (2,6-Difluoro-3-nitrotoluene).[1]
Expected Yield: 78%
Application in Drug Synthesis: The Path to Dabrafenib
The true significance of 2,6-Difluoro-3-nitrotoluene is realized in its role as a foundational building block for the synthesis of Dabrafenib. Dabrafenib is a potent and selective inhibitor of BRAF kinase, particularly the V600E mutant, which is prevalent in many cancers, including melanoma.
The synthesis of Dabrafenib is a multi-step process that utilizes key intermediates derived from 2,6-Difluoro-3-nitrotoluene. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow from 2,6-Difluoro-3-nitrotoluene to Dabrafenib.
Experimental Protocol: Key Synthetic Steps to Dabrafenib
While the full synthesis of Dabrafenib is complex and proprietary, published patents outline key transformations. One crucial step involves the reaction of a 2,6-difluorobenzenesulfonamide intermediate with other heterocyclic building blocks. The following is a representative procedure for a related sulfonamide formation.
Materials:
-
3-Amino-2-fluorobenzoate derivative (derived from 2,6-Difluoro-3-nitrotoluene)
-
2,6-Difluorobenzenesulfonyl chloride
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
The 3-amino-2-fluorobenzoate derivative is dissolved in the chosen solvent.
-
The solution is cooled in an ice bath.
-
The base (e.g., pyridine) is added to the solution.
-
2,6-Difluorobenzenesulfonyl chloride is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction mixture is worked up by washing with aqueous acid, followed by brine.
-
The organic layer is dried and concentrated to yield the sulfonamide product.
Biological Activity and Mechanism of Action of Dabrafenib
Dabrafenib is a highly targeted therapeutic agent that functions by inhibiting the activity of BRAF, a serine/threonine-protein kinase that plays a crucial role in the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).
The RAS/RAF/MEK/ERK Signaling Pathway
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF protein. This results in uncontrolled downstream signaling, driving tumor growth.
Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.
Dabrafenib specifically binds to the ATP-binding site of the mutated BRAF kinase, preventing its catalytic activity and thereby blocking the downstream phosphorylation of MEK and ERK. This leads to the inhibition of cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.
Quantitative Biological Data for Dabrafenib
The efficacy of Dabrafenib has been quantified in numerous preclinical and clinical studies. The following table summarizes key in vitro activity data.
| Parameter | Cell Line | Value |
| IC₅₀ (BRAF V600E) | Enzyme Assay | 0.8 nM |
| IC₅₀ (Wild-type BRAF) | Enzyme Assay | 3.2 nM |
| IC₅₀ (c-RAF) | Enzyme Assay | 5.0 nM |
| Cellular IC₅₀ (BRAF V600E) | A375 Melanoma | 0.5 nM |
| Cellular IC₅₀ (Wild-type BRAF) | NF-1 Fibroblasts | 4.9 nM |
IC₅₀ (Inhibitory Concentration 50%) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Conclusion
While 2,6-Difluoro-3-nitrotoluene (CAS 79562-49-5) is a chemically stable compound with no inherent therapeutic properties, its importance to the pharmaceutical industry is undeniable. As a key building block, it enables the synthesis of highly effective and targeted drugs like Dabrafenib. This guide has illustrated the journey from a simple chemical intermediate to a life-saving cancer therapy, highlighting the crucial role of synthetic chemistry in modern drug discovery and development. The detailed information on its synthesis, its application in the preparation of Dabrafenib, and the subsequent biological mechanism of action provides a comprehensive resource for researchers and professionals in the field.
References
physical and chemical properties of 1,3-Difluoro-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluoro-2-methyl-4-nitrobenzene is a fluorinated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, a methyl group, and a nitro group, makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, along with detailed experimental protocols.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
Physical Properties
| Property | Value | Reference |
| Appearance | Light brown crystalline powder/solid | [1] |
| Molecular Formula | C₇H₅F₂NO₂ | [1] |
| Molecular Weight | 173.12 g/mol | [2] |
| Melting Point | 197 °C | [3] |
| Boiling Point | 237.2 °C at 760 mmHg | [3] |
| Density | Data not available | |
| Solubility | Slightly soluble in water. | [4] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 79562-49-5 | [1] |
| PubChem CID | 12795486 | [3] |
| MDL Number | MFCD11519030 | [3] |
| InChI Key | AVWNNVJXXMKAPB-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C=CC(=C1F)--INVALID-LINK--[O-])F | [3] |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized via the nitration of 1,3-difluoro-2-methylbenzene.[4] This electrophilic aromatic substitution reaction is a standard method for introducing a nitro group onto an aromatic ring.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the two fluorine atoms. These substituents activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ) reactions. The fluorine atoms are good leaving groups in such reactions, allowing for the introduction of various nucleophiles. This reactivity is particularly useful in the synthesis of pharmaceutical intermediates.[5][6]
Spectroscopic Data
Spectroscopic data is essential for the characterization and quality control of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H)[4]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
A gas chromatography-mass spectrometry (GC-MS) spectrum is available for this compound.[7]
Experimental Protocols
Synthesis of this compound[4]
Materials:
-
1,3-Difluoro-2-methylbenzene (15 g, 0.12 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 100 mL)
-
65% Nitric Acid (HNO₃, 11.4 g, 0.12 mol)
-
Ethyl Acetate (EtOAc)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in concentrated sulfuric acid (100 mL) in a flask and cool the mixture to -10 °C using an ice-salt bath.
-
Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the solution while maintaining the temperature at -10 °C.
-
Stir the reaction mixture continuously at -10 °C for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), carefully pour the mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic phases and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
The product, this compound, is obtained as a solid (16 g, 78% yield).
Structure Confirmation:
-
The structure of the product can be confirmed by ¹H NMR spectroscopy.
General Protocol for NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard instrument parameters. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon atom.
General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The components are separated on a capillary column and then introduced into the mass spectrometer for ionization and detection.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals.[1] The presence of fluorine atoms is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[8] The nitro group can be readily reduced to an amino group, which can then be further functionalized to build more complex molecular architectures. While specific drug molecules synthesized directly from this intermediate are not prominently documented in publicly available literature, its structural motifs are found in various bioactive compounds. The reactivity of this compound makes it a key starting material for the synthesis of novel therapeutic agents.
Safety Information
It is crucial to handle this compound with appropriate safety precautions.
Hazard Identification: [4]
-
Acute Toxicity: Harmful if swallowed or in contact with skin. Toxic if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
First Aid Measures: [4]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,5-Difluoro-2-methyl-4-nitrobenzene | C7H5F2NO2 | CID 18695459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 79562-49-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
Spectral Analysis of 1,3-Difluoro-2-methyl-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,3-Difluoro-2-methyl-4-nitrobenzene (C₇H₅F₂NO₂), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and predicted ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 | Multiplet | 1H | Aromatic H |
| 6.8 - 7.1 | Multiplet | 1H | Aromatic H |
| 2.30 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Due to the unavailability of experimental data, the following are predicted chemical shifts.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~10-15 | -CH₃ |
| ~110-160 (multiple peaks) | Aromatic C |
Note: The chemical shifts of the aromatic carbons are complex due to the presence of fluorine atoms, which cause C-F coupling, and the electron-withdrawing nitro group. Carbons directly bonded to fluorine will exhibit large coupling constants (¹JCF).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch |
| 1600 - 1400 | Medium | Aromatic C=C Stretch |
| 1200 - 1000 | Strong | C-F Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is based on a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2]
| m/z | Relative Intensity | Proposed Fragment |
| 173 | Moderate | [M]⁺ (Molecular Ion) |
| 143 | Moderate | [M - NO]⁺ |
| 127 | Low | [M - NO₂]⁺ |
| 99 | Low | [M - NO₂ - CO]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Molecular Weight: 173.12 g/mol
Fragmentation Pattern Analysis: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or nitric oxide (NO). For this compound, the molecular ion peak is observed at m/z 173. Subsequent fragmentation likely involves the loss of NO (m/z 143) and NO₂ (m/z 127). Further fragmentation of the aromatic ring can also be observed.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
NMR Spectroscopy
A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated and detected based on their mass-to-charge ratio.
Visualizations
The following diagrams illustrate the relationships and workflows described in this guide.
Caption: Relationship between the compound and its spectral data.
Caption: Simplified experimental workflows for spectral analysis.
References
solubility of 1,3-Difluoro-2-methyl-4-nitrobenzene in organic solvents
An In-depth Technical Guide on the Solubility of 1,3-Difluoro-2-methyl-4-nitrobenzene in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the methodologies for determining the solubility of this compound. However, a thorough search of publicly available scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. The information presented herein is intended to guide researchers in establishing their own experimental protocols and generating such data. One source indicates that this compound is slightly soluble in water[1].
Introduction
This compound (CAS No. 79562-49-5) is an organic compound with potential applications in pharmaceutical and chemical synthesis[2][3]. Understanding its solubility in various organic solvents is a critical parameter for its use in drug discovery, process development, and formulation.[4] Solubility data informs solvent selection for reactions, purification, and the preparation of solutions for various assays. This guide outlines the standard experimental procedures for determining the solubility of this compound and provides a framework for recording and interpreting the resulting data.
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound at a Specified Temperature
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | ||||
| e.g., Ethanol | ||||
| e.g., Acetone | ||||
| e.g., Dichloromethane | ||||
| e.g., Toluene | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | ||||
| e.g., N,N-Dimethylformamide (DMF) | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Acetonitrile | ||||
| e.g., Tetrahydrofuran (THF) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the shake-flask method, which is considered a gold standard for thermodynamic solubility measurement[5].
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
To each vial, add a known volume of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute[5].
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the thermodynamic solubility of a compound.
Factors Influencing Solubility
The solubility of this compound in a given solvent is influenced by several factors:
-
Polarity: The "like dissolves like" principle suggests that the compound will have higher solubility in solvents with similar polarity. The presence of fluoro and nitro groups makes the molecule polar.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
-
Crystalline Structure: The crystal lattice energy of the solid compound affects its solubility.
Conclusion
References
An In-depth Technical Guide on the Stability and Reactivity of 1,3-Difluoro-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1,3-Difluoro-2-methyl-4-nitrobenzene. It is an important intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, spectroscopic data, and known chemical transformations, with a focus on nucleophilic aromatic substitution and nitro group reduction. Experimental protocols and safety considerations are also included to facilitate its use in a research and development setting.
Chemical Identity and Physical Properties
This compound, also known as 2,6-Difluoro-3-nitrotoluene, is a substituted aromatic compound with the molecular formula C₇H₅F₂NO₂. The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring significantly influences its chemical properties and reactivity.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound | 2-Fluoro-4-nitrotoluene[1][2] | 2-Fluoro-5-nitrotoluene[3] | 2-Fluoro-6-nitrotoluene[4] | 3-Fluoro-2-nitrotoluene[5] | 5-Fluoro-2-nitrotoluene[6] |
| CAS Number | 79562-49-5[7] | 1427-07-2[1][2] | 455-88-9 | 769-10-8[4] | 3013-27-2[5] | 446-33-3[6] |
| Molecular Formula | C₇H₅F₂NO₂ | C₇H₆FNO₂ | C₇H₆FNO₂ | C₇H₆FNO₂ | C₇H₆FNO₂ | C₇H₆FNO₂ |
| Molecular Weight | 173.12 g/mol [7] | 155.13 g/mol | 155.13 g/mol | 155.13 g/mol | 155.13 g/mol | 155.13 g/mol [6] |
| Appearance | - | Yellow to brown crystalline solid[2] | - | - | White to yellow low melting solid[5] | Pale yellow crystalline powder[6] |
| Melting Point (°C) | No data available | 31-35[1][2] | 38-40[3] | 6.5-7[4] | 17-18[5] | 10-12[6] |
| Boiling Point (°C) | No data available | 65-68 / 2 mmHg[1][2] | 99-100 / 13 mmHg[3] | 97 / 11 mmHg[4] | 111 / 12 mmHg[8] | 235-238 |
| Density (g/mL) | No data available | - | - | 1.27 at 25 °C[4] | 1.276 | 1.32 (approx.)[6] |
| Solubility | Slightly soluble in water.[7] | Insoluble in water.[1][2] | - | - | - | Slightly soluble in water; soluble in ethanol and ether.[6] |
Note: The previously reported melting point of 197 °C and boiling point of 237.2 °C for this compound appear to be anomalously high when compared to its isomers and are likely inaccurate.
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H)[7]
2.2. ¹³C NMR Spectroscopy
Carbon NMR is a powerful tool for determining the carbon framework of a molecule. For fluorinated compounds, the spectra can be complex due to C-F coupling.[9] While a specific spectrum for this compound is not readily available in the searched literature, predicted chemical shifts can be estimated based on related structures. The aromatic carbons will appear in the range of 110-160 ppm, with carbons directly attached to fluorine showing large one-bond coupling constants (¹JCF). The methyl carbon will appear upfield, typically around 15-25 ppm.
2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:
-
Nitro group (NO₂): Asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-F stretching: Strong absorptions in the range of 1100-1300 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.
Stability
The stability of this compound is a critical factor for its storage and handling.
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose upon heating, sometimes explosively, especially if confined.[2] While specific data for the target molecule is unavailable, a related compound, 5-Fluoro-2-nitrotoluene, is noted to have excellent thermal stability.[6] It is recommended to handle this compound with care at elevated temperatures.
-
Photochemical Stability: Dinitrotoluenes are known to undergo photodegradation. It is advisable to store this compound in a dark place to prevent light-induced decomposition.
-
Chemical Stability: The compound is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from incompatible materials.[6]
Reactivity
The reactivity of this compound is dominated by the activating effect of the nitro group on the aromatic ring towards nucleophilic attack and the chemistry of the nitro group itself.
4.1. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group, along with the fluorine atoms, makes the aromatic ring susceptible to nucleophilic aromatic substitution.[10][11][12] The fluorine atoms are good leaving groups in this type of reaction.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Common nucleophiles that can displace the fluorine atoms include amines, alkoxides, and thiolates. The fluorine atom at position 1 (para to the nitro group) is expected to be more reactive towards nucleophilic attack due to better stabilization of the negative charge in the Meisenheimer intermediate through resonance with the nitro group.
4.2. Reduction of the Nitro Group
The nitro group can be reduced to an amino group, providing a route to substituted anilines, which are valuable building blocks in medicinal chemistry.
Caption: Reduction of the nitro group to an amine.
A variety of reducing agents can be employed for this transformation, including:
-
Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl.
-
Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Iron powder in acidic medium.
Experimental Protocols
5.1. Synthesis of this compound [7]
This protocol describes the nitration of 1,3-difluoro-2-methylbenzene.
Caption: Workflow for the synthesis of this compound.
-
Materials:
-
1,3-difluoro-2-methylbenzene (15 g, 0.12 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) (100 mL)
-
65% Nitric Acid (HNO₃) (11.4 g, 0.12 mol)
-
Ethyl Acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
-
Procedure:
-
Dissolve 1,3-difluoro-2-methylbenzene in concentrated H₂SO₄ in a suitable reaction flask.
-
Cool the mixture to -10 °C using an appropriate cooling bath.
-
Slowly add 65% HNO₃ dropwise to the stirred solution, maintaining the temperature at -10 °C.
-
After the addition is complete, continue stirring the reaction mixture at -10 °C for 30 minutes.
-
Carefully pour the reaction mixture into ice water.
-
Extract the aqueous mixture with EtOAc (3 x 200 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the product.
-
Safety and Handling
Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis and reactions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and light.
Conclusion
This compound is a versatile intermediate with significant potential in the synthesis of complex organic molecules. Its reactivity is primarily governed by the presence of the activating nitro group and the two fluorine leaving groups, making it an excellent substrate for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily converted to an amino group, opening up a wide range of further chemical transformations. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. 2-Fluoro-4-nitrotoluene | 1427-07-2 [chemicalbook.com]
- 2. 2-Fluoro-4-nitrotoluene | 1427-07-2 [amp.chemicalbook.com]
- 3. 2-Fluoro-5-nitrotoluene 99 455-88-9 [sigmaaldrich.com]
- 4. 2-Fluoro-6-nitrotoluene CAS#: 769-10-8 [m.chemicalbook.com]
- 5. 3-Fluoro-2-nitrotoluene, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,6-Difluoro-3-Nitrotoluene | CAS 79562-49-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 2-Fluoro-3-nitrotoluene, 98% | Fisher Scientific [fishersci.ca]
- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Synthesis and Characterization of 1,3-Difluoro-2-methyl-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in various chemical and pharmaceutical research areas. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the electrophilic nitration of 1,3-difluoro-2-methylbenzene. This method provides a good yield and a straightforward purification process.
Synthesis Workflow
Experimental Protocol
The following protocol is adapted from established literature procedures.[1]
Materials:
-
1,3-Difluoro-2-methylbenzene
-
65% Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in concentrated sulfuric acid (100 mL).
-
Cool the mixture to -10°C using an ice-salt bath.
-
Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the stirred solution, maintaining the temperature at -10°C.
-
After the addition is complete, continue stirring the reaction mixture at -10°C for 30 minutes.
-
Carefully pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The resulting product, this compound, is obtained in a 78% yield (16 g) as a light brown crystalline powder.[1][2]
Characterization Data
The structural confirmation of this compound is achieved through a combination of spectroscopic methods and physical property measurements.
Physical Properties
| Property | Value | Reference |
| CAS Number | 79562-49-5 | [1] |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| Molecular Weight | 173.12 g/mol | [2] |
| Appearance | Light brown crystalline powder | [2] |
| Solubility | Slightly soluble in water | [1] |
Spectroscopic Data
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 7.80 ppm | m | 1H | Aromatic CH | [1] |
| 6.8-7.1 ppm | m | 1H | Aromatic CH | [1] |
| 2.30 ppm | s | 3H | -CH₃ | [1] |
Solvent: CDCl₃, Frequency: 400 MHz
| Predicted Chemical Shift (δ) | Assignment |
| ~10-15 ppm | -CH₃ |
| ~110-120 ppm | Aromatic CH |
| ~125-135 ppm | Aromatic C-NO₂ |
| ~150-160 ppm (d, JCF) | Aromatic C-F |
| ~115-125 ppm (d, JCF) | Aromatic C-F |
The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. The predicted chemical shifts are relative to CFCl₃.
| Predicted Chemical Shift (δ) | Assignment |
| -110 to -130 ppm | Aromatic C-F |
| -110 to -130 ppm | Aromatic C-F |
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Bond Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1550-1475 | N-O asymmetric stretch (NO₂) |
| 1360-1290 | N-O symmetric stretch (NO₂) |
| 1250-1100 | C-F stretch |
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ would be at m/z = 173.
Expected Fragmentation Pattern:
-
Loss of NO₂: A significant fragment at [M-46]⁺ corresponding to the loss of the nitro group.
-
Loss of NO: A fragment at [M-30]⁺.
-
Loss of O: A fragment at [M-16]⁺.
Applications
This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its utility is particularly noted in:
-
Pharmaceutical Research: As a building block for the synthesis of biologically active compounds.
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Materials Science: For the creation of specialty polymers and other advanced materials.
Safety Information
It is important to handle this compound with appropriate safety precautions. As with many nitroaromatic compounds, it should be considered potentially toxic and handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For further in-depth analysis, it is recommended to consult the cited literature and perform comprehensive experimental validation.
References
An In-depth Technical Guide to 1,3-Difluoro-2-methyl-4-nitrobenzene: Synthesis, Properties, and Significance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The document details its synthesis, chemical properties, and the historical context of fluoroaromatic compounds in medicinal chemistry. Detailed experimental protocols and data are presented to assist researchers and drug development professionals in its practical application.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. While fluorinated compounds were relatively rare until the 1970s, the strategic incorporation of fluorine atoms is now a widely used strategy to enhance the pharmacokinetic and physicochemical properties of drug candidates.[1] Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond can significantly improve metabolic stability, membrane permeation, and binding affinity to target proteins.[1] At present, it is estimated that approximately 20% of all pharmaceuticals are fluorinated compounds, highlighting the immense impact of fluorine in drug discovery and development.[2]
This compound (also known as 2,6-Difluoro-3-nitrotoluene) is a valuable building block in this context. Its substituted benzene ring provides a scaffold for the synthesis of more complex molecules, where the fluorine and nitro groups can be further functionalized to create novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 79562-49-5 | [3] |
| Molecular Formula | C7H5F2NO2 | [4] |
| Molecular Weight | 173.12 g/mol | [4] |
| Appearance | Light brown crystalline powder | [3] |
| Solubility | Slightly soluble in water | [3] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the nitration of 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene). The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. The two fluorine atoms are ortho, para-directing but deactivating, while the methyl group is ortho, para-directing and activating. The interplay of these electronic effects and steric hindrance leads to the preferential formation of the 3-nitro isomer.
A logical workflow for the synthesis process is outlined in the diagram below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on established methods for the nitration of fluorinated aromatic compounds.[3]
Materials:
-
1,3-difluoro-2-methylbenzene (15 g, 0.12 mol)
-
65% Nitric Acid (11.4 g, 0.12 mol)
-
Concentrated Sulfuric Acid (100 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ice
Procedure:
-
In a reaction vessel, dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in sulfuric acid (100 mL).
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the reaction mixture while maintaining the temperature at -10°C.
-
After the addition is complete, stir the reaction mixture at -10°C for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
Results: This protocol typically affords this compound in a 78% yield (16 g).[3]
Product Characterization
The structure of the synthesized product can be confirmed by 1H NMR spectroscopy.
| Technique | Data | Reference |
| 1H NMR (400 MHz, CDCl3) | δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H) | [3] |
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The nitro group can be readily reduced to an amine, which can then undergo a variety of chemical transformations to build more complex molecular architectures. The fluorine atoms contribute to the overall electronic properties and metabolic stability of the final drug molecule.
The development of efficient synthetic routes to compounds like this compound is crucial for the pharmaceutical industry.[5] For instance, related bromo-difluoro-nitrobenzene derivatives are key intermediates in drug synthesis.[5] The presence of the difluoro-methyl-nitrobenzene moiety can be found in precursors to a range of biologically active molecules.
The logical relationship for the utility of this compound in drug discovery is illustrated below.
Caption: Logical pathway from intermediate to active pharmaceutical ingredient.
Conclusion
This compound is a significant chemical intermediate with direct relevance to the field of drug development. Its synthesis via the nitration of 1,3-difluoro-2-methylbenzene is a well-established and efficient process. The strategic placement of fluorine and nitro functional groups on the benzene ring makes it a versatile precursor for the synthesis of a wide range of complex organic molecules with potential therapeutic applications. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 79562-49-5 [chemicalbook.com]
- 4. 1,5-Difluoro-2-methyl-4-nitrobenzene | C7H5F2NO2 | CID 18695459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking New Frontiers: A Technical Guide to the Research Potential of 1,3-Difluoro-2-methyl-4-nitrobenzene
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the synthetic versatility and untapped research potential of 1,3-Difluoro-2-methyl-4-nitrobenzene (CAS No. 79562-49-5), a fluorinated aromatic compound poised for significant contributions in medicinal chemistry and agrochemical development. This document provides a detailed examination of its properties, synthesis, key reactions, and prospective applications, offering a roadmap for its use as a strategic building block in the creation of novel, high-value molecules.
Core Properties and Spectroscopic Data
This compound is a stable organic intermediate, typically appearing as a solid at room temperature.[1] Its chemical structure, featuring two fluorine atoms and a nitro group on a toluene backbone, provides a unique combination of reactivity and metabolic stability, making it an attractive starting material for drug discovery and agrochemical synthesis.[2][3] The fluorine atoms can enhance the pharmacokinetic properties of derivative compounds, such as metabolic stability and membrane permeability.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| CAS Number | 79562-49-5 | [1][2][3] |
| Molecular Formula | C₇H₅F₂NO₂ | [1] |
| Molecular Weight | 173.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 197 °C | [1] |
| Boiling Point | 237.2 °C at 760 mmHg | [1] |
| Density | 1.374 g/cm³ | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H) | [2] |
| ¹³C NMR | Not explicitly found, but available through chemical suppliers. | [4] |
| Mass Spectrometry | Available through chemical suppliers. | [4] |
Synthesis of this compound
The compound is readily synthesized via the nitration of 1,3-difluoro-2-methylbenzene. This electrophilic aromatic substitution reaction provides a straightforward and efficient route to the target molecule.
Experimental Protocol: Nitration of 1,3-difluoro-2-methylbenzene
Materials:
-
1,3-difluoro-2-methylbenzene
-
65% Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and cooled to -10°C, dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in sulfuric acid (100 mL).[2]
-
Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the solution, maintaining the temperature at -10°C.[2]
-
Stir the reaction mixture at this temperature for 30 minutes.[2]
-
Upon completion, carefully pour the reaction mixture into ice water.[2]
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[2]
-
Combine the organic layers and wash with saturated brine.[2]
-
Dry the organic phase over anhydrous sodium sulfate and filter.[2]
-
Concentrate the filtrate under reduced pressure to yield this compound. (Reported yield: 78%).[2]
Potential Research Areas and Key Reactions
The strategic placement of the fluorine and nitro groups makes this compound a versatile precursor for a range of functionalized molecules. Two primary reaction pathways unlock its potential: nucleophilic aromatic substitution (SₙAr) and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nitro group activates the fluorine atoms, particularly the one at the 1-position, towards nucleophilic attack. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds. This reaction is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds.
Potential Research Application: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted aniline core. This compound can serve as a key starting material for such structures. By reacting it with various amines via SₙAr, a library of substituted nitrobenzene derivatives can be generated. Subsequent reduction of the nitro group provides the corresponding anilines, which can be further functionalized to target specific kinase active sites.
Generic Experimental Protocol: SₙAr with an Amine
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N)
-
Ethyl Acetate (EtOAc)
-
Water and Brine
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
Add the desired amine (1.1 - 1.5 eq) to the solution.
-
Add a base such as potassium carbonate or triethylamine (2.0 eq).
-
Stir the mixture at a temperature ranging from room temperature to 100°C, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, yielding 2,6-difluoro-3-methylaniline. This aniline is a valuable intermediate itself, opening up a different set of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems.
Potential Research Application: Agrochemical Synthesis
Many herbicides and fungicides contain fluorinated aniline moieties. The reduction of this compound provides direct access to 2,6-difluoro-3-methylaniline, a potential building block for novel agrochemicals. For instance, this aniline could be acylated or condensed with other reagents to produce compounds that inhibit key enzymes in plant or fungal metabolic pathways.
Experimental Protocol: Catalytic Hydrogenation of the Nitro Group
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen source (e.g., H₂ gas or ammonium formate)
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
If using hydrogen gas, purge the vessel with an inert gas and then introduce hydrogen gas (typically at 1-5 atm pressure).
-
If using transfer hydrogenation, add ammonium formate (3-5 eq) in portions.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,6-difluoro-3-methylaniline, which can be purified by distillation or chromatography.
Prospective Signaling Pathways for Derivative Compounds
While this compound is a synthetic intermediate and not biologically active itself, its derivatives have high potential to modulate key cellular signaling pathways implicated in diseases such as cancer and inflammation.
Targeting Kinase Signaling Cascades
The synthesis of kinase inhibitors is a prominent application for derivatives of this compound. These inhibitors could potentially target various kinases involved in cell proliferation, survival, and angiogenesis. For example, derivatives could be designed to inhibit Bruton's tyrosine kinase (BTK) in B-cell malignancies or Vascular Endothelial Growth Factor Receptor (VEGFR) in solid tumors.
Conclusion
This compound represents a valuable and versatile building block for chemical synthesis. Its straightforward preparation and the dual reactivity offered by nucleophilic aromatic substitution and nitro group reduction provide a rich platform for the development of novel pharmaceuticals and agrochemicals. This technical guide serves as a foundational resource for researchers looking to explore the full potential of this promising intermediate in their discovery and development programs.
References
Methodological & Application
synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene from 1,3-difluoro-2-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene via the electrophilic nitration of 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene). This transformation is crucial for producing key intermediates used in the pharmaceutical and agrochemical industries.[1][2] The methodology is based on established procedures for the nitration of fluorinated aromatic compounds using a mixture of concentrated nitric and sulfuric acids. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring, yielding the desired 4-nitro isomer as the major product.
Introduction
The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction.[1] For substituted toluenes, the position of the incoming electrophile is dictated by the electronic and steric properties of the existing substituents. In 1,3-difluoro-2-methylbenzene, the methyl group is an activating substituent that directs incoming groups to the ortho and para positions.[3][4] Conversely, the fluorine atoms are deactivating but also ortho, para-directing.[1] The interplay of these effects results in the preferential substitution at the C4 position, which is para to the activating methyl group and ortho to one of the fluorine atoms. This position is sterically accessible and electronically favored, leading to this compound as the principal product.
Reaction Scheme:
Figure 1: Nitration of 1,3-difluoro-2-methylbenzene to form this compound.
Data Presentation
The following table summarizes the representative reaction parameters for the synthesis.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 1,3-Difluoro-2-methylbenzene | 1.0 equivalent | Starting material. |
| Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent.[1] |
| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent.[1] |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | The reaction is exothermic and requires careful temperature control.[1] |
| Reaction Time | 1 - 4 hours | Completion should be monitored by TLC or GC.[1] |
| Work-up & Purification | ||
| Quenching | Ice-water | To halt the reaction and precipitate the crude product.[1] |
| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase.[1] |
| Washing | Water, sat. NaHCO₃ soln., Brine | To neutralize and remove residual acids and salts.[1] |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase.[1] |
| Purification | Column Chromatography or Recrystallization | To isolate the desired 4-nitro isomer from other potential isomers.[1] |
| Expected Outcome | ||
| Major Product | This compound | Based on directing group effects.[1] |
| Yield | Moderate to Good | Dependent on specific reaction conditions and purification efficiency.[1] |
Experimental Protocol
Materials:
-
1,3-Difluoro-2-methylbenzene (2,6-difluorotoluene)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (90%)
-
Dichloromethane or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Crushed Ice
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Ice-salt bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard glassware for extraction and purification.
Procedure:
-
Preparation of Nitrating Mixture: In a three-necked round-bottom flask, add concentrated sulfuric acid (2.0 - 3.0 equivalents). Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.[1]
-
Slowly add concentrated nitric acid (1.1 - 1.5 equivalents) dropwise to the cold sulfuric acid. Ensure the internal temperature is maintained below 10 °C throughout the addition.[1]
-
Reaction: Once the nitrating mixture is prepared and cooled, add 1,3-difluoro-2-methylbenzene (1.0 equivalent) dropwise using the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 0 and 10 °C.[1]
-
After the addition is complete, allow the reaction to stir at 0-10 °C for 1 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Work-up: Upon completion, slowly and carefully pour the reaction mixture onto a beaker filled with a large amount of crushed ice and water with vigorous stirring. This will quench the reaction.
-
Extraction: Transfer the resulting mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1]
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or via recrystallization to isolate the pure this compound isomer.[1]
Safety Precautions:
-
This procedure involves highly corrosive and strong oxidizing acids. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.[4]
-
The quenching process should be performed slowly to control the release of heat.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Reaction of 1,3-Difluoro-2-methyl-4-nitrobenzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the nucleophilic aromatic substitution (SNAr) reactions of 1,3-Difluoro-2-methyl-4-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective functionalization. These notes offer insights into its expected reactivity, regioselectivity, and provide generalized protocols for its reaction with various nucleophiles.
Introduction to Reactivity
This compound is highly activated towards nucleophilic aromatic substitution. The strong electron-withdrawing nitro group at the C4 position significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atoms at the C1 and C3 positions serve as excellent leaving groups in SNAr reactions. The presence of a methyl group at the C2 position introduces steric and electronic factors that can influence the regioselectivity of the substitution.
The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the presence of the nitro group, which can delocalize the negative charge.
Regioselectivity of Nucleophilic Attack
The substitution of a fluorine atom can occur at either the C1 or C3 position. The regiochemical outcome of the reaction is influenced by a combination of electronic and steric factors:
-
Electronic Effects: The nitro group strongly activates both the ortho (C3) and para (C1) positions. Generally, the para position experiences a slightly stronger activating effect due to resonance stabilization.
-
Steric Effects: The methyl group at the C2 position provides steric hindrance to an incoming nucleophile. This effect is more pronounced at the adjacent C1 and C3 positions. The degree of steric hindrance will depend on the size of the attacking nucleophile.
It is therefore anticipated that for smaller nucleophiles, substitution at the C1 position (para to the nitro group) may be favored electronically. However, for bulkier nucleophiles, steric hindrance from the adjacent methyl group could lead to preferential substitution at the C3 position. Experimental validation is crucial to determine the precise regioselectivity for a given nucleophile and set of reaction conditions.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is expected to proceed readily to yield the corresponding N-substituted aniline derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds, including benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents.
Generalized Experimental Protocol for Reaction with Amines
A solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is treated with the desired amine (1.0-1.2 eq.) and a base (e.g., K2CO3, Na2CO3, or triethylamine, 1.5-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reactions with Alkoxide Nucleophiles
Alkoxide nucleophiles, such as sodium methoxide or ethoxide, are expected to react with this compound to produce the corresponding aryl ether derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent.
Generalized Experimental Protocol for Reaction with Alkoxides
To a solution of this compound (1.0 eq.) in the appropriate alcohol (e.g., methanol or ethanol) is added the corresponding sodium alkoxide (1.0-1.2 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction is monitored by TLC or GC-MS. Once the starting material is consumed, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.
Reactions with Thiol Nucleophiles
Thiol nucleophiles are expected to readily displace one of the fluorine atoms of this compound to form the corresponding thioether. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.
Generalized Experimental Protocol for Reaction with Thiols
A mixture of this compound (1.0 eq.), the desired thiol (1.0-1.2 eq.), and a base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (1.5-2.0 eq.) in a polar aprotic solvent like DMF or DMSO is stirred at a temperature between 50 °C and 100 °C. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.
Data from Reactions with Structurally Similar Compounds
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Butylamine | Et3N, EtOH, reflux, 18 h | N-butyl-4-fluoro-5-nitro-1,2-dinitroaniline | 73 | [1] |
| Morpholine | Et3N, EtOH, reflux, 18 h | 4-(4-fluoro-5-nitro-1,2-dinitrophenyl)morpholine | 88 | [1] |
| 2-Hydroxythiophenol | Na2CO3, EtOH, 75 °C, 20 h | 2-((4-fluoro-5-nitro-1,2-dinitrophenyl)thio)phenol | 34 | [1] |
Visualizations
Reaction Pathway and Experimental Workflow
Caption: General SNAr reaction and a typical experimental workflow.
Factors Influencing Regioselectivity
Caption: Key factors determining the site of nucleophilic attack.
References
Application Notes and Protocols: 1,3-Difluoro-2-methyl-4-nitrobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluoro-2-methyl-4-nitrobenzene is a key aromatic building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with therapeutic potential. Its utility stems from the strategic arrangement of its functional groups. The electron-withdrawing nitro group strongly activates the benzene ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The two fluorine atoms serve as excellent leaving groups in SNAr reactions, offering regioselective control in the synthesis of substituted aniline derivatives which are precursors to a wide array of bioactive molecules.[1][2] Furthermore, the incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3]
The primary application of this compound lies in its role as a precursor for synthesizing substituted anilines, which are pivotal intermediates in the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Key Applications in Medicinal Chemistry
The principal application of this compound is in the construction of substituted phenylamine scaffolds, which are core components of many kinase inhibitors. The general synthetic approach involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The process begins with the selective displacement of one of the fluorine atoms by a nucleophile. The fluorine atom para to the strongly activating nitro group is the most susceptible to substitution. This step allows for the introduction of a variety of side chains and functional groups that can interact with specific residues in the target protein's binding pocket.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. This newly formed amino group can then be used to construct a heterocyclic ring system, a common feature in many kinase inhibitors, or to introduce further diversity through amide bond formation or other coupling reactions.
This synthetic strategy provides a versatile platform for generating libraries of compounds for screening and lead optimization in drug discovery programs.
Application in Kinase Inhibitor Synthesis
While specific, publicly available examples of FDA-approved drugs synthesized directly from this compound are limited, its structural motif is found in patented kinase inhibitors. For instance, intermediates derived from similar fluoronitrobenzene precursors are utilized in the synthesis of inhibitors for various kinases, including those involved in cancer and other diseases.[4] The resulting compounds are often designed to target the ATP-binding site of kinases.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving fluoronitrobenzene derivatives, illustrating typical yields and conditions for the key synthetic transformations.
| Starting Material | Nucleophile/Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 1,3-Difluoro-2-methylbenzene | 65% HNO₃, H₂SO₄ | This compound | -10°C, 30 min | 78 | [2] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted anilines | N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives | Methanol, room temperature, 30-45 min | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 1,3-difluoro-2-methylbenzene to yield the title compound.
Materials:
-
1,3-Difluoro-2-methylbenzene
-
65% Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in sulfuric acid (100 mL) and cool the mixture to -10°C using an ice-salt bath.
-
Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the solution while maintaining the temperature at -10°C.
-
Stir the reaction mixture at -10°C for 30 minutes.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound.[2]
Expected Yield: Approximately 78%.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol provides a general method for the reaction of this compound with a substituted aniline, a key step in the synthesis of many kinase inhibitor scaffolds.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Mandatory Visualizations
Caption: Synthetic workflow for bioactive molecules from this compound.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. US6504059B1 - Process for converting nitrobenzene to a free aminophenol - Google Patents [patents.google.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
The Versatility of 1,3-Difluoro-2-methyl-4-nitrobenzene in Synthetic Chemistry: A Gateway to Novel Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1,3-Difluoro-2-methyl-4-nitrobenzene has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two activating fluorine atoms and a nitro group on a toluene scaffold, renders it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it a cornerstone for the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry where it serves as a key intermediate in the development of potent and selective kinase inhibitors for cancer therapy.
The strategic placement of the fluorine atoms and the nitro group significantly lowers the electron density of the aromatic ring, facilitating the displacement of a fluoride ion by a wide range of nucleophiles. The methyl group provides an additional point of differentiation and can influence the conformational properties of the final products. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound as a strategic building block in the synthesis of advanced intermediates for drug discovery.
Application Notes
The primary application of this compound lies in its utility as an electrophilic aromatic substrate in SNAr reactions. The fluorine atom positioned para to the strongly electron-withdrawing nitro group is particularly labile and readily displaced by nucleophiles such as primary and secondary amines, alcohols, and thiols. This reaction provides a straightforward and efficient method for the introduction of various functionalities onto the aromatic ring, which is a critical step in the construction of complex drug-like molecules.
A prominent application of this building block is in the synthesis of precursors for kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By reacting this compound with appropriate amine-containing fragments, medicinal chemists can construct scaffolds that are subsequently elaborated into potent and selective inhibitors of specific kinases, such as Polo-like kinase 1 (PLK1). PLK1 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment.[1][2][3][4][5]
The general workflow for utilizing this building block in the synthesis of a kinase inhibitor precursor involves the initial SNAr reaction, followed by the reduction of the nitro group to an aniline. This aniline then serves as a versatile handle for further synthetic transformations, such as amide bond formation or urea synthesis, to complete the structure of the target inhibitor.
Key Reactions and Experimental Data
The nucleophilic aromatic substitution of a fluorine atom in this compound with an amine is a cornerstone reaction. The following table summarizes representative quantitative data for an analogous SNAr reaction, highlighting the typical conditions and outcomes.
| Starting Material | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-fluoronitrobenzene | Morpholine | 4-(3-Fluoro-2-nitrophenyl)morpholine | 1,4-Dioxane | Cs₂CO₃ | 110 | 8 | 42 | --INVALID-LINK--[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate and its subsequent transformation, which are central to the application of this compound in the synthesis of kinase inhibitor scaffolds.
Protocol 1: Synthesis of 4-(3-Fluoro-2-methyl-4-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution
This protocol describes a representative procedure for the SNAr reaction of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), cesium carbonate (2.0 eq), and a magnetic stir bar.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane to the flask.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to afford the pure 4-(3-fluoro-2-methyl-4-nitrophenyl)morpholine.
Protocol 2: Reduction of the Nitro Group to an Aniline
This protocol outlines the subsequent reduction of the nitro-substituted intermediate to the corresponding aniline, a crucial step for further functionalization.
Materials:
-
4-(3-Fluoro-2-methyl-4-nitrophenyl)morpholine
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 4-(3-fluoro-2-methyl-4-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 3-fluoro-4-morpholino-2-methylaniline.
Visualizations
The following diagrams illustrate the synthetic workflow and the biological context of molecules derived from this compound.
Caption: Synthetic workflow for a kinase inhibitor precursor.
Caption: Simplified PLK1 signaling pathway and inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 4-(3-Fluoro-2-nitrophenyl)morpholine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Nitration of 1,3-Difluoro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the electrophilic nitration of 1,3-difluoro-2-methylbenzene. The nitration of this compound is a key step in the synthesis of various intermediates for pharmaceuticals and agrochemicals. The protocols outlined below are based on established methodologies for the nitration of substituted benzene rings, taking into account the directing effects of the fluoro and methyl substituents. The primary products expected are 1,3-difluoro-2-methyl-4-nitrobenzene and 1,3-difluoro-2-methyl-6-nitrobenzene, with the potential for other isomers. This document offers a comprehensive guide to performing this reaction, including considerations for regioselectivity, reaction conditions, and product isolation.
Introduction
1,3-Difluoro-2-methylbenzene is a substituted aromatic compound whose reactivity in electrophilic substitution reactions is governed by the electronic and steric effects of its substituents. The two fluorine atoms are electron-withdrawing and deactivating, yet ortho, para-directing. The methyl group is electron-donating and activating, and is also ortho, para-directing. The interplay of these directing effects makes the prediction of the major isomeric products complex. Understanding the regioselectivity of the nitration reaction is crucial for the targeted synthesis of specific nitro-isomers, which are valuable precursors in medicinal chemistry and materials science.
Predicted Regioselectivity
The substitution pattern on 1,3-difluoro-2-methylbenzene will direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions on the aromatic ring.
-
Methyl Group (-CH₃): Activating and ortho, para-directing.
-
Fluorine Atoms (-F): Deactivating but ortho, para-directing.
Considering the positions relative to the substituents:
-
C4-position: Para to one fluorine and ortho to the methyl group. This position is sterically accessible and electronically favored by both types of substituents.
-
C6-position: Ortho to the other fluorine and the methyl group. This position is also electronically favored, though potentially more sterically hindered.
-
C5-position: Meta to the methyl group and para to a fluorine atom.
Based on these considerations, the primary products of mononitration are expected to be This compound and 1,3-difluoro-2-methyl-6-nitrobenzene . The formation of the 4-nitro isomer is generally favored due to lesser steric hindrance compared to the 6-nitro isomer.
Experimental Protocols
The following protocols are adapted from standard nitration procedures for similar halogenated and alkylated benzene derivatives.[1] Researchers should exercise caution and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Nitration using Nitric Acid and Sulfuric Acid
This is a classic and widely used method for the nitration of aromatic compounds.
Materials:
-
1,3-difluoro-2-methylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 1,3-difluoro-2-methylbenzene (1 equivalent).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 2-3 volumes relative to the substrate) while stirring.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 volume). Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid, ensuring the internal temperature does not exceed 10-15°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until neutral, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography or recrystallization to separate the isomers.
Data Presentation
Table 1: Hypothetical Quantitative Data for Nitration of 1,3-Difluoro-2-methylbenzene
| Protocol | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Major Isomer | Minor Isomer | Overall Yield (%) | Isomer Ratio (Major:Minor) |
| 1 | HNO₃ / H₂SO₄ | 0-25 | 2.5 | This compound | 1,3-difluoro-2-methyl-6-nitrobenzene | 85 | ~3:1 |
Note: The data presented in this table is hypothetical and serves as an example for reporting experimental results. Actual yields and isomer ratios will vary depending on the specific reaction conditions.
Visualizations
Reaction Pathway
Caption: Predicted reaction pathway for the nitration of 1,3-difluoro-2-methylbenzene.
Experimental Workflow
References
Application Notes and Protocols: 1,3-Difluoro-2-methyl-4-nitrobenzene in Pharmaceutical Synthesis
Despite a comprehensive search for the application of 1,3-Difluoro-2-methyl-4-nitrobenzene as an intermediate in the synthesis of specific pharmaceuticals, no publicly available information explicitly details its use in the production of a named drug.
While the broader class of fluorinated nitroaromatic compounds is well-established in medicinal chemistry for the synthesis of various therapeutic agents, particularly kinase inhibitors, a direct synthetic lineage from this compound to a specific pharmaceutical could not be identified in scientific literature or patent databases.
This document, therefore, provides a general overview of the potential applications and synthetic utility of this compound based on the reactivity of related molecules. The protocols and diagrams presented are illustrative and based on common synthetic transformations of similar intermediates.
Overview of this compound
This compound is a substituted aromatic compound with the chemical formula C₇H₅F₂NO₂. Its structure, featuring two electron-withdrawing fluorine atoms and a nitro group, makes it a versatile intermediate for organic synthesis. The fluorine and nitro groups activate the benzene ring for nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of many pharmaceutical syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 79562-49-5 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Appearance | Light brown crystalline powder |
| Synonym | 2,4-Difluoro-3-methylnitrobenzene |
Potential Pharmaceutical Applications
Based on the reactivity of analogous fluoronitrobenzene derivatives, this compound is a promising starting material for the synthesis of complex molecules, particularly kinase inhibitors used in oncology. The difluoro-methyl-nitrobenzene core can be elaborated through a series of key chemical transformations.
Key Transformations:
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms are susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental for introducing key pharmacophoric groups.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or formation of heterocyclic rings.
These transformations allow for the construction of complex molecular architectures characteristic of many targeted therapies.
Illustrative Synthetic Protocol: Hypothetical Kinase Inhibitor Synthesis
The following protocol describes a hypothetical multi-step synthesis of a kinase inhibitor core structure, illustrating the potential use of this compound.
Step 1: Nucleophilic Aromatic Substitution with an Aniline Derivative
This step involves the displacement of one of the fluorine atoms by a substituted aniline, a common reaction in the synthesis of kinase inhibitors.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired aniline derivative (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted diphenylamine derivative.
Table 2: Hypothetical Reaction Data for SₙAr Reaction
| Parameter | Value |
| Reactants | This compound, Substituted Aniline |
| Solvent | DMF |
| Base | DIPEA |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Hypothetical Yield | 75-85% |
Step 2: Reduction of the Nitro Group
The nitro group of the SₙAr product is reduced to an amine, which serves as a handle for further functionalization.
Experimental Protocol:
-
Dissolve the product from Step 1 in a solvent mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the aniline derivative.
Table 3: Hypothetical Reaction Data for Nitro Reduction
| Parameter | Value |
| Reactants | Substituted Diphenylamine, Iron Powder, Ammonium Chloride |
| Solvent | Ethanol/Water |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
| Hypothetical Yield | 90-95% |
Visualizations
Diagram 1: Hypothetical Synthetic Workflow
The following diagram illustrates the logical flow of the hypothetical synthesis described above.
Caption: Hypothetical two-step synthesis of a kinase inhibitor core.
Diagram 2: Generalized Signaling Pathway Inhibition
Many kinase inhibitors target aberrant signaling pathways in cancer cells. The following diagram depicts a simplified, generalized representation of such a pathway and the point of inhibition.
Caption: Generalized inhibition of a receptor tyrosine kinase signaling pathway.
experimental procedure for the synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 1,3-difluoro-2-methyl-4-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The protocol is based on the electrophilic nitration of 1,3-difluoro-2-methylbenzene.
Introduction
This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The introduction of a nitro group onto the fluorinated aromatic scaffold provides a versatile handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution. The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring. In 1,3-difluoro-2-methylbenzene, the methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The interplay of these electronic effects, coupled with steric hindrance, directs the incoming nitro group to the C4 position.
Reaction Scheme
The synthesis of this compound is achieved through the nitration of 1,3-difluoro-2-methylbenzene using a mixture of nitric acid and sulfuric acid.
Data Presentation
The following table summarizes the key quantitative data for a representative synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | 1,3-Difluoro-2-methylbenzene (15 g, 0.12 mol) |
| Nitrating Agent | 65% Nitric Acid (11.4 g, 0.12 mol) |
| Catalyst/Solvent | Concentrated Sulfuric Acid (100 mL) |
| Reaction Temperature | -10 °C |
| Reaction Time | 30 minutes |
| Product Yield | 16 g (78%) |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H) |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
1,3-Difluoro-2-methylbenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (65%)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 15 g (0.12 mol) of 1,3-difluoro-2-methylbenzene in 100 mL of concentrated sulfuric acid.[1]
-
Cooling: Cool the mixture to -10 °C using an ice-salt bath with continuous stirring.
-
Addition of Nitrating Agent: Slowly add 11.4 g (0.12 mol) of 65% nitric acid dropwise to the reaction mixture via the dropping funnel.[1] Ensure the temperature is maintained at -10 °C throughout the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at -10 °C for 30 minutes.[1]
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).[1]
-
Washing: Combine the organic layers and wash with saturated brine solution.[1]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Characterization:
The structure of the final product, this compound, can be confirmed by spectroscopic methods, such as ¹H NMR. The expected ¹H NMR spectrum in CDCl₃ will show signals at approximately δ 7.80 (multiplet, 1H), 6.8-7.1 (multiplet, 1H), and 2.30 (singlet, 3H).[1]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Catalytic Reactions Involving 1,3-Difluoro-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key catalytic reactions involving 1,3-difluoro-2-methyl-4-nitrobenzene, a versatile intermediate in the synthesis of complex organic molecules. The protocols detailed below are based on established methodologies for analogous compounds and aim to serve as a practical guide for laboratory applications.
Catalytic Hydrogenation for the Synthesis of 2,6-Difluoro-3-methylaniline
The reduction of the nitro group in this compound is a fundamental transformation to produce the corresponding aniline, 2,6-difluoro-3-methylaniline. This aniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Catalytic hydrogenation is a clean and efficient method for this conversion.
Experimental Protocol: Continuous Catalytic Hydrogenation
This protocol is adapted from a continuous hydrogenation process for fluoronitrobenzenes.
Materials:
-
This compound
-
Platinum on activated carbon catalyst (e.g., 0.5% - 0.8% Pt) with a metal promoter (e.g., Vanadium, 0.05% - 0.5%)
-
Ammonia solution (pH 7.5-8)
-
Hydrogen gas (diluted with nitrogen, e.g., 15% H₂)
-
Fixed-bed reactor system
-
Oil-water separator
Procedure:
-
Pack a fixed-bed reactor with the platinum-based catalyst.
-
Activate the catalyst by passing a stream of reducing gas (e.g., 15% H₂ in N₂) through the reactor at a flow rate of approximately 4-10 times the catalyst bed volume per minute for several hours.
-
Reduce the reactor temperature to the desired reaction temperature (e.g., 110-130°C).
-
Introduce a continuous flow of ammonia solution into the reactor.
-
After stabilizing the system with the ammonia solution, introduce a continuous flow of molten this compound. A typical volume space velocity for both the substrate and the ammonia solution is in the range of 0.1 to 0.6 h⁻¹.
-
Maintain the reaction under a continuous flow of the reducing gas.
-
The reaction effluent is passed through an oil-water separator to separate the organic phase (2,6-difluoro-3-methylaniline) from the aqueous phase.
Data Presentation:
| Substrate | Catalyst | Temperature (°C) | H₂ Pressure | Solvent | Product | Yield | Reference |
| Fluoronitrobenzene Isomers | Pt/V on activated carbon | 110-130 | Atmospheric (in gas stream) | Water (as ammonia solution) | Fluoroaniline Isomers | High | [1] |
Note: The provided reference describes a general method for fluoronitrobenzenes. Specific yield for this compound would need to be determined experimentally.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the continuous catalytic hydrogenation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atoms of this compound, activated by the electron-withdrawing nitro group, are potential sites for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is influenced by the electronic and steric environment of the fluorine atoms. Research on polyfluoronitrobenzene derivatives suggests that arylation is likely to occur at the fluorine atom positioned ortho to the nitro group due to a directing effect.[2]
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide (or in this case, an aryl fluoride) and an organoboron compound.
General Experimental Protocol (Analogous):
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., a bulky phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (and ligand, if used) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Anticipated Data Presentation:
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2-Fluoro-6-methyl-3-nitro-1,1'-biphenyl | To be determined |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 2-Fluoro-4'-methoxy-6-methyl-3-nitro-1,1'-biphenyl | To be determined |
b) Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between an aryl halide/fluoride and an amine.
General Experimental Protocol (Analogous):
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the ligand to a dry reaction vessel.
-
Add the base, this compound (1.0 equiv), and the amine (1.1-1.2 equiv).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to the required temperature (e.g., 80-120°C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Anticipated Data Presentation:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 4-(2-Fluoro-6-methyl-3-nitrophenyl)morpholine | To be determined |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 2-Fluoro-6-methyl-3-nitro-N-phenylaniline | To be determined |
c) Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide/fluoride and a terminal alkyne.
General Experimental Protocol (Analogous):
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (an amine, e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, the amine base, and the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.
Anticipated Data Presentation:
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 50 | 1,3-Difluoro-2-methyl-4-(phenylethynyl)benzene | To be determined |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | RT | 1-(2,4-Difluoro-3-methyl-6-nitrophenyl)hex-1-yne | To be determined |
d) Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide/fluoride and an alkene.
General Experimental Protocol (Analogous):
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equiv), the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene (1.2-1.5 equiv), and the base.
-
Seal the tube and heat to the required temperature (e.g., 100-140°C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter to remove palladium black and salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Anticipated Data Presentation:
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | (E)-1-(2,4-Difluoro-3-methyl-6-nitrophenyl)-2-phenylethene | To be determined |
| Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | Acetonitrile | 100 | Butyl (E)-3-(2,4-difluoro-3-methyl-6-nitrophenyl)acrylate | To be determined |
Cross-Coupling Reaction Pathway
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the fluorine atoms of this compound towards nucleophilic aromatic substitution. The fluorine at the C1 position (ortho to the nitro group) is expected to be the most reactive site.
Experimental Protocol: Amination with Morpholine (Analogous)
This protocol is based on the SNAr of similar fluoronitrobenzene compounds.
Materials:
-
This compound
-
Morpholine
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMSO, DMF, Ethanol)
Procedure:
-
Dissolve this compound (1.0 equiv) in the chosen solvent in a round-bottom flask.
-
Add the base (2.0-3.0 equiv) and morpholine (1.1-1.5 equiv).
-
Heat the reaction mixture with stirring (e.g., 80-120°C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Anticipated Data Presentation:
| Nucleophile | Base | Solvent | Temp (°C) | Product | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 100 | 4-(2-Fluoro-6-methyl-3-nitrophenyl)morpholine | To be determined |
| Piperidine | Et₃N | Ethanol | 80 | 1-(2-Fluoro-6-methyl-3-nitrophenyl)piperidine | To be determined |
| Sodium methoxide | - | Methanol | 60 | 1-Fluoro-3-methoxy-2-methyl-4-nitrobenzene | To be determined |
SNAr Reaction Pathway
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
Application Notes and Protocols for the Scale-Up Synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene
Abstract
This document provides a detailed protocol for the scale-up synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is achieved through the electrophilic nitration of 1,3-difluoro-2-methylbenzene using a mixture of nitric acid and sulfuric acid. This application note includes a comprehensive experimental protocol, safety precautions, and tabulated data for easy reference by researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in organic synthesis. The introduction of a nitro group onto the 1,3-difluoro-2-methylbenzene ring is a critical transformation step. The regioselectivity of this nitration is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The resulting primary product is this compound. This protocol outlines a robust and scalable method for its synthesis.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in-situ from nitric and sulfuric acids, attacks the electron-rich aromatic ring of 1,3-difluoro-2-methylbenzene.
Figure 1: Synthesis of this compound

Data Presentation
Table 1: Reagent Specifications and Molar Equivalents
| Reagent | Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Role |
|---|---|---|---|---|
| 1,3-Difluoro-2-methylbenzene | C₇H₆F₂ | 128.12 | 1.0 | Starting Material |
| Nitric Acid (65%) | HNO₃ | 63.01 | 1.0 | Nitrating Agent |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~6.7 | Catalyst & Dehydrating Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Extraction Solvent |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | Drying Agent |
| Saturated Brine | NaCl(aq) | - | - | Washing Agent |
Table 2: Scale-Up Reaction Parameters and Expected Outcome
| Parameter | Lab Scale (Based on Literature[1]) | Proposed Scale-Up (10x) | Notes |
|---|---|---|---|
| 1,3-Difluoro-2-methylbenzene | 15 g (0.12 mol) | 150 g (1.2 mol) | Starting material. |
| 65% Nitric Acid | 11.4 g (0.12 mol) | 114 g (1.2 mol) | Added dropwise to control exotherm. |
| Concentrated Sulfuric Acid | 100 mL | 1000 mL | Acts as solvent and catalyst. |
| Reaction Temperature | -10°C | -10°C to -5°C | Critical for controlling selectivity and preventing side reactions.[1] |
| Reaction Time | 30 minutes post-addition | 1-2 hours post-addition | Monitor by TLC or GC for completion. |
| Expected Outcome | |||
| Product | This compound | - | Target compound. |
| Theoretical Yield | 20.8 g | 208 g | - |
| Actual Yield (Reported) | 16 g[1] | ~160 g | - |
| Yield Percentage | 78%[1] | ~78% | Yield may vary with scale and purification efficiency. |
Detailed Experimental Protocol
This protocol is scaled for the synthesis of approximately 160 g of this compound.
4.1 Materials and Equipment
-
2L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel (250 mL)
-
Cooling bath (e.g., acetone/dry ice)
-
Separatory funnel (4L)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
4.2 Reaction Setup and Execution
-
Charging the Reactor: Equip the 2L three-necked flask with a mechanical stirrer, thermometer, and dropping funnel. Place the flask in a cooling bath.
-
Initial Cooldown: Add concentrated sulfuric acid (1000 mL) to the flask. Begin stirring and cool the acid to -10°C.
-
Substrate Addition: Slowly add 1,3-difluoro-2-methylbenzene (150 g, 1.2 mol) to the cold sulfuric acid. Maintain the temperature at -10°C during the addition.
-
Nitrating Agent Addition: Once the substrate is fully dissolved and the solution temperature is stable at -10°C, add 65% nitric acid (114 g, 1.2 mol) dropwise via the dropping funnel.[1] The rate of addition must be carefully controlled to keep the internal temperature from rising above -5°C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -10°C for 30 minutes to 1 hour.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
4.3 Work-up and Product Isolation
-
Quenching: Prepare a large beaker or vessel with a significant amount of ice water (~5 kg of ice in 5L of water). Once the reaction is complete, very carefully and slowly pour the reaction mixture onto the ice water with vigorous stirring. This will precipitate the crude product.
-
Extraction: Transfer the quenched mixture to a 4L separatory funnel. Extract the product with ethyl acetate (3 x 2000 mL).[1]
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with water (2 x 1000 mL), saturated sodium bicarbonate solution (to neutralize residual acid), and finally with saturated brine (1000 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1]
4.4 Purification The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by vacuum distillation to obtain a product of high purity. The purity should be confirmed by analytical methods such as ¹H NMR, GC-MS, and melting point determination.
-
¹H NMR Data (400 MHz, CDCl₃): δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H).[1]
Safety Precautions
-
Corrosive and Oxidizing Agents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizers. Handle them with extreme care inside a chemical fume hood.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
-
Quenching: The quenching of the strong acid mixture in water is also highly exothermic. Perform this step slowly and with efficient cooling and stirring.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
Visualization of Experimental Workflow
Caption: Synthesis workflow from starting materials to the final purified product.
References
Application Notes and Protocols for the Quantification of 1,3-Difluoro-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,3-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in various synthetic processes. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection are based on established methods for the analysis of related nitroaromatic and fluorinated compounds.[1][2][3][4] These methods are intended to serve as a comprehensive starting point for developing and validating a quantitative assay for this specific analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography coupled with mass spectrometry is a highly selective and sensitive technique for the quantification of volatile and semi-volatile compounds like this compound.[1][5][6]
Experimental Workflow: GC-MS Analysis
Workflow for GC-MS quantification of this compound.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is adaptable for aqueous sample matrices.
-
1.1. Acidify 100 mL of the aqueous sample to a pH below 3 with concentrated HCl.
-
1.2. Transfer the acidified sample to a separatory funnel.
-
1.3. Add 30 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, venting periodically.
-
1.4. Allow the layers to separate for 10 minutes and collect the lower organic layer.
-
1.5. Repeat the extraction twice more with fresh 30 mL portions of DCM.
-
1.6. Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
1.7. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
1.8. The concentrated extract is now ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Start at 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Scan mode (50-350 m/z) for identification |
| SIM Ions | To be determined from the mass spectrum of a pure standard of this compound |
3. Calibration
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the target analyte against its concentration.
Expected Performance Characteristics (Based on related compounds)
The following table summarizes typical performance parameters for the GC-MS analysis of nitroaromatic compounds. These should be validated for the specific application.[1][4]
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 5 - 50 ng/mL |
| Limit of Quantification (LOQ) | 15 - 150 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a robust and widely used technique for the analysis of nitroaromatic compounds.[2][3]
Experimental Workflow: HPLC-UV Analysis
Workflow for HPLC-UV quantification of this compound.
Detailed Experimental Protocol: HPLC-UV
1. Sample Preparation
-
1.1. Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile).
-
1.2. Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
1.3. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v). The ratio may require optimization. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by analyzing a standard solution and finding the wavelength of maximum absorbance (λmax). A starting point could be around 254 nm. |
3. Calibration
-
Prepare a stock solution of this compound in the mobile phase.
-
Generate a series of working standards by diluting the stock solution to bracket the expected sample concentrations.
-
Analyze each standard using the defined HPLC method.
-
Create a calibration curve by plotting the peak area versus the concentration of the analyte.
Expected Performance Characteristics (Based on related compounds)
The following table presents typical validation parameters for an HPLC-UV method for nitroaromatic compounds. These should be confirmed through method validation.[3][7]
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Summary of Quantitative Data
The following table provides a comparative overview of the expected performance of the GC-MS and HPLC-UV methods for the quantification of this compound, based on data for analogous compounds.
| Analytical Method | Expected LOD | Expected LOQ | Expected Linearity (R²) | Key Advantages |
| GC-MS | 5 - 50 ng/mL | 15 - 150 ng/mL | > 0.995 | High selectivity and sensitivity, structural confirmation. |
| HPLC-UV | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | > 0.998 | Robust, widely available, suitable for routine analysis. |
Disclaimer: The provided protocols and performance characteristics are intended as a guide. It is essential to perform method development and validation for the specific matrix and instrumentation used in your laboratory to ensure accurate and reliable results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?
-
Answer: Low or no yield in the nitration of 1,3-difluoro-2-methylbenzene can stem from several factors:
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Inadequate Nitrating Agent Strength: The formation of the nitronium ion (NO₂⁺) is crucial for electrophilic aromatic substitution. If the concentration of nitric or sulfuric acid is too low, or if the acids have absorbed atmospheric moisture, the nitrating mixture's efficacy will be compromised.
-
Solution: Use fresh, concentrated nitric acid (65-70%) and concentrated sulfuric acid (98%). Ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Reaction Temperature: The nitration of activated aromatic rings is highly exothermic. If the temperature is too low, the reaction rate may be too slow to proceed to completion within the given timeframe. Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition.
-
Solution: Maintain the reaction temperature strictly between -10°C and 0°C during the addition of the nitrating agent. After the addition is complete, allow the reaction to stir at this temperature for a specified period before gradually warming to room temperature if the protocol requires.
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material has been consumed before quenching the reaction.
-
-
Poor Quenching and Extraction: The product may be lost during the workup phase if not performed correctly.
-
Solution: Quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring to ensure efficient precipitation of the crude product. Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous phase.
-
-
Issue 2: Poor Regioselectivity / Formation of Multiple Isomers
-
Question: I have obtained a mixture of nitro isomers instead of the desired this compound. How can I improve the regioselectivity?
-
Answer: The formation of multiple isomers is a common challenge in the nitration of substituted benzenes. The directing effects of the substituents on the starting material, 1,3-difluoro-2-methylbenzene, dictate the position of the incoming nitro group. Both the fluorine atoms and the methyl group are ortho, para-directing. The desired product is the 4-nitro isomer. The formation of other isomers, such as 2,4-difluoro-3-nitrotoluene or 2,4-difluoro-5-nitrotoluene, can occur.
-
Controlling Reaction Temperature: Temperature can influence the isomer distribution. Lower temperatures generally favor the formation of the thermodynamically more stable para isomer over the ortho isomers due to steric hindrance.
-
Solution: Maintain a consistently low reaction temperature (-10°C to 0°C) throughout the addition of the nitrating agent.
-
-
Choice of Nitrating Agent: While mixed acid is standard, other nitrating systems can offer different regioselectivity.
-
Solution: For highly specific applications, exploring alternative nitrating agents under the guidance of literature precedents for similar substrates may be beneficial. However, for most applications, optimizing the mixed acid conditions is the most practical approach.
-
-
Purification: If a mixture of isomers is unavoidable, efficient purification is key.
-
Solution: Utilize column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the desired para isomer from other isomers.
-
-
Issue 3: Formation of Dark-Colored Byproducts/Reaction Mixture Darkening
-
Question: The reaction mixture turned dark brown or black, and the final product is impure with colored contaminants. What causes this and how can it be prevented?
-
Answer: The darkening of the reaction mixture is often indicative of oxidation or other side reactions.
-
Oxidation of the Substrate: The methyl group on the aromatic ring is susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture, especially at elevated temperatures.
-
Solution: Strict temperature control is paramount. Maintain the temperature below 0°C during the addition of the nitrating agent. The slow, dropwise addition of the nitrating agent to the substrate solution (as opposed to the reverse) can also help to control the exotherm.
-
-
Nitrosation: The presence of nitrous acid in the nitric acid can lead to the formation of nitrosonium ions (NO⁺), which can also react with the aromatic ring, leading to colored byproducts.
-
Solution: Using fresh, high-purity nitric acid can minimize the presence of nitrous acid.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal molar ratio of nitric acid to sulfuric acid for this synthesis?
-
A1: A common and effective approach is to use sulfuric acid as the solvent, with a molar equivalent of nitric acid relative to the starting material (1,3-difluoro-2-methylbenzene). A typical ratio is approximately 1 to 1.2 equivalents of nitric acid.
-
-
Q2: How can I effectively monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable eluent system (e.g., 9:1 hexane:ethyl acetate) to separate the starting material from the product. The product, being more polar, will have a lower Rf value. Gas Chromatography (GC) can also be used for more quantitative monitoring.
-
-
Q3: What is the best method for purifying the crude product?
-
A3: Column chromatography on silica gel is generally the most effective method for obtaining a high-purity product, especially if isomeric byproducts are present. Recrystallization from a suitable solvent system can also be employed if the crude product is relatively clean.
-
-
Q4: Are there any specific safety precautions I should take during this synthesis?
-
A4: Yes, this reaction involves highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and must be cooled in an ice bath during the addition of the nitrating agent to prevent a runaway reaction. Always add acid to the substrate solution slowly and in a controlled manner.
-
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 1,3-Difluoro-2-methylbenzene | 1.0 equivalent | Starting material. |
| Concentrated Nitric Acid (65%) | 1.0 - 1.2 equivalents | Nitrating agent. |
| Concentrated Sulfuric Acid (98%) | Used as solvent | Catalyst and dehydrating agent. |
| Reaction Conditions | ||
| Temperature | -10°C to 0°C | Reaction is exothermic and should be carefully controlled. |
| Reaction Time | 30 minutes at low temp, then monitor | Monitor by TLC or GC for completion. |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate the product. |
| Extraction | Ethyl Acetate | To isolate the product from the aqueous phase. |
| Washing | Saturated brine | To remove residual acids and salts. |
| Drying | Anhydrous Na₂SO₄ | To remove residual water from the organic phase. |
| Purification | Column Chromatography | To isolate the desired isomer. |
| Expected Outcome | ||
| Major Product | This compound | Based on directing group effects. |
| Reported Yield | ~78% | Dependent on reaction conditions and purification efficiency. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on established procedures for the nitration of substituted difluorobenzenes.
Materials:
-
1,3-Difluoro-2-methylbenzene
-
Concentrated Nitric Acid (65%)
-
Concentrated Sulfuric Acid (98%)
-
Ethyl Acetate (EtOAc)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-difluoro-2-methylbenzene (1.0 equivalent) in concentrated sulfuric acid.
-
Cooling: Cool the solution to -10°C using an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.0-1.2 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature of the reaction mixture at or below 0°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at -10°C to 0°C for 30 minutes.
-
Monitoring: Monitor the progress of the reaction by TLC or GC to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of 1,3-Difluoro-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 1,3-Difluoro-2-methyl-4-nitrobenzene. The following sections offer detailed methodologies, data tables for easy comparison of techniques, and visual workflows to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most probable impurities are positional isomers formed during the nitration of 1,3-difluoro-2-methylbenzene. Due to the directing effects of the fluorine and methyl groups, other isomers such as 1,3-difluoro-2-methyl-5-nitrobenzene and 1,3-difluoro-2-methyl-6-nitrobenzene may be formed. Residual starting materials and by-products from side reactions can also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The primary purification methods for this compound are recrystallization and column chromatography. The choice between these techniques depends on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the separation of this compound from its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for a more detailed analysis of the composition of different fractions.[1][2][3]
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: Yes, this compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All purification procedures should be performed in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound may be too soluble in the chosen solvent, or the solution is being cooled too quickly. Impurities can also inhibit crystallization. | Try a different solvent system with lower solubility for the compound. A solvent pair, such as ethanol/water or n-hexane/ethyl acetate, can be effective. Ensure slow cooling to allow for crystal lattice formation. If impurities are suspected, an initial purification by column chromatography may be necessary. |
| Poor recovery of the purified product | The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used was too large. | Select a solvent in which the compound has very low solubility at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound. After crystallization, cool the flask in an ice bath to minimize solubility and maximize yield. |
| Crystals are colored or appear impure | The solvent may not be effectively removing all impurities. The cooling process may have been too rapid, trapping impurities within the crystal lattice. | Consider adding a small amount of activated charcoal to the hot solution to remove colored impurities (use with caution as it can adsorb the product). Ensure a slow cooling rate. A second recrystallization from a different solvent system may be required. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of isomers | The chosen eluent system does not provide sufficient resolution. The column may be overloaded with the sample. | Optimize the mobile phase. For silica gel, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can improve separation. For fluorinated compounds, a column with a fluorinated stationary phase may offer enhanced selectivity.[4] Reduce the amount of crude material loaded onto the column. |
| Product elutes too quickly (low retention) | The eluent is too polar for the compound and the stationary phase. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system on silica gel, this means increasing the proportion of hexane. |
| Product does not elute from the column (high retention) | The eluent is not polar enough to displace the compound from the stationary phase. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system on silica gel, this means increasing the proportion of ethyl acetate. |
| Tailing of peaks | The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. | Adding a small amount of a modifier to the mobile phase can sometimes improve peak shape. Ensure the sample is loaded in a narrow band and is not too concentrated. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically on a small scale first.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for similar compounds include ethanol/water, isopropanol, and n-hexane/ethyl acetate.[5][6][7][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent mixture. Collect fractions and monitor their composition using TLC.
-
Gradient Elution (Optional): If separation is not achieved with a single solvent mixture, a gradient elution can be employed. Gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the more strongly adsorbed components.
-
Fraction Analysis: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Data Presentation
The following tables summarize typical parameters for the purification techniques. Note that these are starting points and may require optimization for your specific sample and experimental setup.
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Ratio (approximate) | Notes |
| Ethanol / Water | 1:1 to 3:1 | Good for moderately polar compounds. Water acts as the anti-solvent. |
| n-Hexane / Ethyl Acetate | 5:1 to 10:1 | A versatile system for compounds of intermediate polarity. |
| Isopropanol | N/A | A single solvent system that can be effective. |
Table 2: Column Chromatography Starting Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | n-Hexane / Ethyl Acetate |
| Initial Eluent Ratio | 95:5 (Hexane:Ethyl Acetate) |
| Gradient Profile | Increase Ethyl Acetate concentration gradually |
| Detection | UV (254 nm) or TLC |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree for Recrystallization
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. shimadzu.com [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Nitration of 1,3-Difluoro-2-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,3-difluoro-2-methylbenzene (also known as 2,6-difluorotoluene).
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the mononitration of 1,3-difluoro-2-methylbenzene?
The primary expected product of mononitration is 2,6-difluoro-3-nitrotoluene. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating group and directs electrophiles to the ortho and para positions. The fluorine atoms are deactivating groups but also direct ortho and para. The interplay of these effects, along with steric hindrance from the two fluorine atoms, favors nitration at the 3-position.[1]
Q2: What are the common side reactions to be aware of during the nitration of 1,3-difluoro-2-methylbenzene?
Common side reactions include the formation of undesired isomers, polynitration (di- and tri-nitrated products), and oxidation of the methyl group. While less common, the formation of phenolic byproducts can also occur under certain conditions.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the consumption of the starting material and the formation of the product.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of 1,3-difluoro-2-methylbenzene.
Issue 1: Low Yield of the Desired 2,6-Difluoro-3-nitrotoluene Product
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Suboptimal reaction temperature: The temperature may have been too low, slowing down the reaction rate.
-
Loss of product during work-up: The product may be lost during the extraction or purification steps.
Solutions:
-
Monitor the reaction: Use TLC or GC to ensure the starting material is fully consumed before quenching the reaction.[1]
-
Control the temperature: Maintain the reaction temperature in the recommended range (typically 0-10°C) to ensure a reasonable reaction rate without promoting side reactions.[1]
-
Optimize work-up procedure: Ensure efficient extraction with a suitable solvent like dichloromethane or ethyl acetate. Minimize transfers and handle the organic layers carefully to prevent loss.
Issue 2: Formation of Significant Amounts of Undesired Isomers
Possible Causes:
-
Reaction temperature is too high: Higher temperatures can lead to a decrease in regioselectivity.
-
Incorrect ratio of nitrating agents: The ratio of nitric acid to sulfuric acid can influence isomer distribution.
Solutions:
-
Strict temperature control: Maintain the reaction at a low temperature (0-10°C) to favor the formation of the thermodynamically preferred product.[1]
-
Use the recommended reagent ratios: Adhere to the specified equivalents of nitric and sulfuric acid in the experimental protocol.
Issue 3: Presence of Polynitrated Byproducts (e.g., Dinitrotoluenes)
Possible Causes:
-
Excessive reaction temperature: Higher temperatures significantly increase the rate of a second nitration.
-
Prolonged reaction time: Leaving the reaction for an extended period after the starting material is consumed can lead to further nitration of the product.
-
Excess of nitrating agent: Using a large excess of the nitrating mixture can drive the reaction towards polynitration.
Solutions:
-
Maintain low temperature: Do not exceed the recommended reaction temperature. For toluene nitration, temperatures are typically kept below 50°C to avoid dinitration.[2] For the more reactive 1,3-difluoro-2-methylbenzene, even lower temperatures are advisable.
-
Monitor reaction completion: Quench the reaction as soon as the starting material has been consumed, as determined by TLC or GC.
-
Use a controlled amount of nitrating agent: Typically, 1.1 to 1.5 equivalents of nitric acid are sufficient for mononitration.[1]
Issue 4: Evidence of Methyl Group Oxidation (e.g., formation of 2,6-difluorobenzoic acid)
Possible Causes:
-
Harsh reaction conditions: High temperatures and a highly concentrated nitrating mixture can lead to the oxidation of the activated methyl group.
-
Presence of impurities: Certain impurities in the starting material or reagents could catalyze oxidation.
Solutions:
-
Use moderate reaction conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Ensure high purity of reagents: Use high-quality, pure starting materials and reagents.
-
Consider alternative nitrating agents: For sensitive substrates, milder nitrating agents can be employed, although this may require significant process development.
Data Presentation
The following table summarizes the expected products and potential side products in the nitration of 1,3-difluoro-2-methylbenzene under typical conditions. Please note that the exact percentages can vary based on specific reaction conditions.
| Compound | Expected Yield/Presence | Notes |
| Major Product | ||
| 2,6-Difluoro-3-nitrotoluene | Moderate to Good | The primary product due to the directing effects of the fluoro and methyl groups.[1] |
| Side Products | ||
| Other Mononitro Isomers | Minor amounts | Formation of other isomers is possible but generally low due to steric hindrance and electronic effects. |
| Di-nitrated Products | Trace to minor amounts | Can become significant if the reaction temperature is not controlled or if an excess of the nitrating agent is used. Toluene nitration can yield dinitrotoluene if heated.[3] |
| 2,6-Difluorobenzoic acid (and other oxidized species) | Trace amounts | Can result from the oxidation of the methyl group under harsh conditions. |
Experimental Protocols
Detailed Methodology for the Nitration of 1,3-Difluoro-2-methylbenzene [1]
Materials:
-
1,3-Difluoro-2-methylbenzene (1.0 equivalent)
-
Concentrated Nitric Acid (90%) (1.1 - 1.5 equivalents)
-
Concentrated Sulfuric Acid (98%) (2.0 - 3.0 equivalents)
-
Dichloromethane or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C. Slowly add the concentrated nitric acid dropwise to the cold sulfuric acid while stirring. Maintain the temperature of the mixture below 10°C during the addition.
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, add the 1,3-difluoro-2-methylbenzene dropwise to the stirred mixture. Control the rate of addition to maintain the internal temperature between 0 and 10°C. After the addition is complete, continue to stir the reaction mixture at 0-10°C for 30 minutes to 4 hours, monitoring for completion by TLC or GC.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization to isolate the desired 2,6-difluoro-3-nitrotoluene.
Visualizations
Caption: Logical workflow of the nitration of 1,3-difluoro-2-methylbenzene, highlighting the pathways to the desired product and common side reactions.
References
Technical Support Center: Synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene and its derivatives. The primary synthetic route involves the electrophilic nitration of 2,6-difluorotoluene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yields in the nitration of 2,6-difluorotoluene are often traced to several critical factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the standard reaction time, consider extending the duration or slightly increasing the amount of nitrating agent.[1]
-
Temperature Control: This reaction is highly exothermic. Poor temperature control can lead to the formation of unwanted side products and tar-like substances due to oxidation.[1] It is crucial to maintain a low temperature (typically 0-10°C) throughout the addition of reagents.[2] Use an ice-salt bath for more efficient cooling if necessary.
-
Reagent Quality: Ensure that the nitric acid and sulfuric acid are of high purity and concentration. Water content in the sulfuric acid will reduce the efficiency of nitronium ion (NO₂⁺) formation, which is the active electrophile.[3]
-
Purification Losses: The product may be lost during the workup and purification steps. Ensure proper phase separation during extraction and minimize transfers. When performing column chromatography, select a solvent system that provides good separation between the product and impurities to avoid collecting mixed fractions.
Q2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity for the desired 4-nitro isomer?
A2: The formation of isomers is a common challenge in the nitration of substituted aromatic rings.[4] In the case of 2,6-difluorotoluene, the methyl group is activating and ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing.[2] This interplay governs the position of the incoming nitro group. The main isomers are the desired this compound and the undesired 2,6-difluoro-3-nitrotoluene.
To favor the 4-nitro position:
-
Temperature Management: Lower reaction temperatures (0-5°C) can enhance selectivity. Higher temperatures may provide enough energy to overcome the steric hindrance at the 3-position, leading to more of the undesired isomer.
-
Nitrating Agent: The choice of nitrating agent can influence regioselectivity. While mixed acid (HNO₃/H₂SO₄) is standard, exploring alternative nitrating systems, such as nitric acid on a solid support like silica gel, may offer improved selectivity under milder conditions.[1]
Q3: The reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable material. What is causing this and how can it be prevented?
A3: Tar formation is a sign of oxidative side reactions, which occur when the aromatic ring is too activated or the reaction conditions are too harsh.[5]
-
Strict Temperature Control: This is the most critical factor. The rate of addition of the nitrating mixture must be slow enough to allow the cooling bath to dissipate the heat generated by the reaction.[1] Keep the internal temperature below 10°C at all times.[2]
-
Stoichiometry: Use a minimal excess of nitric acid. A large excess increases the oxidative potential of the reaction mixture.[1] A molar ratio of nitric acid to the substrate of around 1.1:1 to 1.2:1 is often sufficient.[2]
Q4: My product does not precipitate or form an oil when quenching the reaction in ice water. How should I proceed with the workup?
A4: If the product remains dissolved in the aqueous acid mixture after quenching, a standard extraction is necessary.
-
Neutralization and Extraction: After quenching, carefully neutralize the cold mixture with a base like sodium bicarbonate or sodium hydroxide solution. Be cautious as this is an exothermic process. Once neutralized, extract the aqueous phase multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate to isolate the product.[2][6]
Data Presentation
The following table summarizes typical reaction parameters for the nitration of 2,6-difluorotoluene. Note that specific yields and isomer ratios can vary based on lab-specific conditions and must be determined empirically.
| Parameter | Recommended Condition/Value | Notes |
| Reactants | ||
| 2,6-Difluorotoluene | 1.0 equivalent | Starting material. |
| Conc. Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent. Using a smaller excess can improve selectivity.[1][2] |
| Conc. Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent.[2] |
| Reaction Conditions | ||
| Temperature | 0 - 10°C | Critical for controlling side reactions and selectivity.[1][2] |
| Reaction Time | 1 - 4 hours | Monitor progress by TLC or GC for completion.[2] |
| Work-up & Purification | ||
| Quenching | Ice-water | Stops the reaction and may precipitate the product.[2] |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Used to isolate the product from the aqueous phase.[2] |
| Washing | Water, sat. NaHCO₃ soln., Brine | Removes residual acids and salts.[2] |
| Purification Method | Column Chromatography or Recrystallization | To isolate the desired 4-nitro isomer from other isomers. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a representative method for the nitration of 2,6-difluorotoluene.
1. Preparation of the Nitrating Mixture: a. In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 2.5 equivalents). b. Cool the flask in an ice-salt bath to 0-5°C. c. Slowly add concentrated nitric acid (90%, 1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10°C during this addition.[2]
2. Nitration Reaction: a. Once the nitrating mixture is prepared and cooled, add 2,6-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred mixture. b. Control the rate of addition carefully to ensure the internal reaction temperature does not rise above 10°C.[2] A rapid temperature increase may signal runaway side reactions.[1] c. After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
3. Work-up and Isolation: a. Once the reaction is complete, pour the reaction mixture slowly and carefully into a beaker containing a stirred mixture of crushed ice and water. b. If the product precipitates as a solid, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. c. If the product separates as an oil or remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[2] d. Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and finally with brine.[2] e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
4. Purification: a. The crude product, a mixture of isomers, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from other isomers. b. Alternatively, recrystallization from a suitable solvent like ethanol or methanol may be employed.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
Reaction Pathway and Regioselectivity
This diagram illustrates the primary reaction and the formation of the major isomeric byproduct.
Caption: Nitration of 2,6-difluorotoluene showing major products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. reddit.com [reddit.com]
optimizing reaction conditions for 1,3-Difluoro-2-methyl-4-nitrobenzene
This guide provides troubleshooting advice and optimized protocols for the synthesis of nitro-substituted difluorotoluenes, with a focus on maximizing the yield of the 1,3-Difluoro-2-methyl-4-nitrobenzene isomer through the nitration of 2,6-difluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction to synthesize this compound?
The synthesis is achieved through the electrophilic aromatic substitution (nitration) of 2,6-difluorotoluene.[1] A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.[1][2] The sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction.[2][3]
Q2: I am getting a low yield of the desired 4-nitro isomer. Why is this happening?
The low yield is primarily due to regioselectivity governed by the substituents on the starting material, 2,6-difluorotoluene.[1]
-
Directing Effects: The methyl group is an activating ortho-, para-director, while the two fluorine atoms are deactivating ortho-, para-directors.[1][4]
-
Major Isomer: The electronic effects of the two fluorine atoms strongly direct the incoming nitro group to the 3- or 5-positions. Consequently, the major product of this reaction is typically 2,6-difluoro-3-nitrotoluene.[1] The desired 4-nitro isomer is a minor product.
Q3: How can reaction conditions be modified to favor the formation of the 4-nitro isomer?
While the 3-nitro isomer is electronically favored, reaction conditions can be adjusted to influence the product ratio:
-
Temperature Control: The nitration of 2,6-difluorotoluene is exothermic. Maintaining a low and consistent temperature (e.g., 0 - 10 °C) is critical. Lower temperatures can sometimes increase selectivity for the sterically less-hindered position, potentially offering a modest improvement in the 4-nitro isomer yield.[1]
-
Rate of Addition: A slow, dropwise addition of the nitrating mixture to the substrate allows for better temperature control and can minimize the formation of undesired side products and dinitrated species.
-
Alternative Nitrating Agents: While mixed acid is common, exploring milder nitrating systems or using solid acid catalysts could potentially alter the regioselectivity, although this requires further experimentation.[5]
Q4: What are the most common side products in this reaction?
The most prevalent side products include:
-
Isomeric Products: The major side product is the electronically favored 2,6-difluoro-3-nitrotoluene isomer.[1]
-
Dinitration Products: If the reaction temperature is too high or the nitrating agent is in large excess, multiple nitrations can occur.[6]
-
Oxidation Products: The presence of a strong acid and oxidizing agent (nitric acid) can lead to the formation of tarry by-products, especially if the reaction overheats.[7]
Q5: My reaction mixture turned dark brown or black. What should I do?
A dark color change often indicates oxidation or the formation of tar due to overly aggressive reaction conditions.[6] This can be caused by:
-
An excessively high reaction temperature.
-
Too rapid addition of the nitrating mixture.
-
Impure starting materials.
If this occurs, the yield of the desired product will likely be low. The best course of action is to carefully quench the reaction and attempt to isolate any recoverable product. For future attempts, ensure stringent temperature control and a slower rate of addition.
Q6: My product did not precipitate when I quenched the reaction with ice water. How can I isolate it?
Nitroaromatic compounds can sometimes be oils or have some solubility in the acidic aqueous mixture. If precipitation does not occur, the product must be isolated by liquid-liquid extraction.[7] Use a suitable organic solvent, such as dichloromethane or ethyl acetate, to extract the product from the aqueous phase.[1]
Q7: What is the most effective method for purifying the final product and isolating the 4-nitro isomer?
Due to the presence of multiple isomers, purification is critical.
-
Column Chromatography: This is the most effective method to separate the 2,6-difluoro-3-nitrotoluene (major) and this compound (minor) isomers.[1] A silica gel column with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) should provide good separation.
-
Recrystallization: If a crude solid is obtained, recrystallization may enrich the desired isomer, but it is often insufficient to remove all isomeric impurities completely.[1][8]
Data & Reaction Parameters
Table 1: Representative Reaction Parameters for Nitration of 2,6-Difluorotoluene
This table outlines typical starting conditions for the reaction. Optimization will require systematic adjustment of these parameters.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2,6-Difluorotoluene | 1.0 equivalent | The primary starting material.[1] |
| Conc. Nitric Acid (90%) | 1.1 - 1.5 equivalents | The nitrating agent.[1] |
| Conc. Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent.[1] |
| Reaction Conditions | ||
| Temperature | 0 - 25 °C | The reaction is exothermic; strict temperature control is crucial for selectivity.[1] |
| Reaction Time | 1 - 4 hours | Progress should be monitored by TLC or GC to determine completion.[1] |
| Work-up & Purification | ||
| Quenching | Ice-water | Stops the reaction and may precipitate the product.[1] |
| Extraction | Dichloromethane / Ethyl Acetate | Used to isolate the product if it does not precipitate.[1] |
| Purification | Column Chromatography | Essential for separating the desired 4-nitro isomer from other isomers.[1] |
Troubleshooting Guide
Table 2: Common Issues and Recommended Solutions
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reaction temperature too low. 3. Loss of product during work-up. | 1. Monitor reaction by TLC/GC; consider extending reaction time. 2. Ensure temperature is within the optimal range (e.g., 0-25 °C). 3. If product is an oil, perform a thorough liquid-liquid extraction.[1] |
| Low Selectivity (High % of 3-nitro isomer) | 1. Electronic directing effects favor the 3-nitro position.[1] 2. High reaction temperature. | 1. This is the inherent challenge of the reaction. Focus on purification. 2. Maintain a lower reaction temperature (0-10 °C) and use slow, controlled addition of reagents. |
| Formation of Tar / Dark Mixture | 1. Reaction temperature too high. 2. Overly rapid addition of nitrating agent. 3. Presence of easily oxidizable impurities. | 1. Improve cooling efficiency (e.g., use an ice-salt bath). 2. Use a dropping funnel for slow, controlled addition over a longer period. 3. Ensure starting materials are pure. |
| Multiple Spots on TLC (Dinitration) | 1. Excess of nitrating agent. 2. High reaction temperature. | 1. Use a stoichiometric amount or slight excess (1.1 eq) of nitric acid. 2. Maintain strict low-temperature control throughout the addition and reaction time. |
| Difficulty in Purification | 1. Isomers have very similar polarities. | 1. Use a high-efficiency silica gel for column chromatography. 2. Test multiple solvent systems (eluents) to find the one with the best separation (ΔRf). |
Experimental Protocol: Nitration of 2,6-Difluorotoluene
This protocol is a representative procedure based on established methods for aromatic nitration.[1]
Materials:
-
2,6-Difluorotoluene
-
Concentrated Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice and Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-difluorotoluene (1.0 eq). Cool the flask in an ice bath to 0 °C.
-
Prepare Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.5 eq) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 2,6-difluorotoluene. Ensure the internal temperature of the reaction flask does not exceed 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up (Quenching): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
If no solid forms, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product (a mixture of isomers).
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the this compound from the major 3-nitro isomer and other impurities.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic diagram for addressing low yields of the target 4-nitro isomer.
References
Technical Support Center: Synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-difluoro-2-methyl-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory synthesis is the electrophilic aromatic substitution (nitration) of 2,6-difluorotoluene.[1] This reaction uses a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.[1][2]
Q2: What are the directing effects of the substituents in 2,6-difluorotoluene?
A2: In 2,6-difluorotoluene, the methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors.[1] The interplay of these electronic effects and steric hindrance from the ortho fluorine atoms directs the incoming nitro group primarily to the 4-position, yielding this compound.
Q3: What are the main safety precautions for this synthesis?
A3: The nitration mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent.[1] The reaction is exothermic and requires careful temperature control to prevent runaway reactions.[1] Appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and acid-resistant gloves, must be worn. The reaction should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion before quenching.[1] |
| Loss of product during work-up. | Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the loss of any acidic byproducts that may be soluble in the organic phase. Use a sufficient volume of extraction solvent. | |
| Incorrect reaction temperature. | The reaction is typically carried out at low temperatures (-10°C to 10°C) to control the exothermic nature and minimize side product formation.[1][3] Use a cryostat or an ice-salt bath for precise temperature control. | |
| Formation of Multiple Isomers | Reaction temperature is too high. | Higher temperatures can lead to the formation of other nitrated isomers. Maintain the recommended low temperature throughout the addition of the nitrating agent and for the initial reaction period. |
| Incorrect ratio of nitrating agents. | The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO2+).[4] Use the recommended stoichiometry. | |
| Product Does Not Precipitate Upon Quenching | Product is soluble in the quenching solution. | If the product does not precipitate upon pouring the reaction mixture into ice water, it may be necessary to proceed directly to extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[1][3] |
| Low concentration of the product. | If the yield is very low, the product may remain dissolved. Extraction is the recommended method for isolation in such cases. | |
| Difficulty in Purifying the Product | Presence of close-boiling isomers. | Positional isomers of difluoronitrotoluene can have very similar boiling points, making separation by simple distillation difficult.[5] Fractional distillation with a high-efficiency column or column chromatography on silica gel are effective purification methods.[1][5] |
| Residual starting material. | If the reaction did not go to completion, the starting material (2,6-difluorotoluene) will need to be removed. Fractional distillation is a suitable method for this separation.[5] |
Experimental Protocols
Synthesis of this compound
This protocol is based on established nitration procedures for similar substrates.[1][3]
Materials:
-
2,6-Difluorotoluene
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ethyl Acetate (or Dichloromethane)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Ice
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice-salt bath or cryostat
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask, cool concentrated sulfuric acid. Slowly add concentrated nitric acid dropwise while maintaining the temperature below 10°C.
-
Nitration Reaction: Cool the nitrating mixture to -10°C. Add 2,6-difluorotoluene dropwise to the stirred nitrating mixture, ensuring the internal temperature does not exceed 0°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -10°C to 0°C for 30-60 minutes. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or fractional distillation under reduced pressure.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2,6-Difluorotoluene | 1.0 equivalent | Starting material. |
| Concentrated Nitric Acid | 1.1 - 1.5 equivalents | Nitrating agent. |
| Concentrated Sulfuric Acid | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent. |
| Reaction Conditions | ||
| Temperature | -10 to 10 °C | The reaction is exothermic and should be controlled.[1][3] |
| Reaction Time | 0.5 - 4 hours | Monitor by TLC or GC for completion.[1][3] |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction.[1][3] |
| Extraction | Ethyl Acetate or Dichloromethane | To isolate the product from the aqueous phase.[1][3] |
| Washing | Water, sat. NaHCO₃ soln., Brine | To remove residual acids and salts.[1] |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase.[1][3] |
| Purification | Column Chromatography or Recrystallization | To isolate the desired product.[1] |
Visualizations
References
Technical Support Center: Byproduct Formation in 1,3-Difluoro-2-methyl-4-nitrobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 1,3-difluoro-2-methyl-4-nitrobenzene. The information is presented in a clear question-and-answer format to help you navigate potential challenges in your experiments, particularly concerning byproduct formation in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as a building block in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the benzene ring, making it susceptible to attack by nucleophiles. This facilitates the displacement of one of the fluorine atoms, which are excellent leaving groups in this context. These reactions are crucial in the synthesis of various pharmaceutical intermediates and other complex organic molecules.
Q2: Which of the two fluorine atoms is more likely to be substituted in an SNAr reaction?
A2: In this compound, the fluorine atom at the 3-position is generally more susceptible to nucleophilic attack than the fluorine at the 1-position. This regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring.
-
Electronic Effects: The powerful electron-withdrawing nitro group at the 4-position activates both ortho-positioned fluorine atoms (at C1 and C3) for nucleophilic attack. However, the methyl group at the 2-position is electron-donating, which slightly deactivates the adjacent fluorine at C1.
-
Steric Effects: The methyl group at the 2-position also provides steric hindrance, making it more difficult for a nucleophile to approach the fluorine atom at the 1-position.
Therefore, nucleophilic attack preferentially occurs at the less sterically hindered and less electronically deactivated 3-position.
Q3: What are the common byproducts observed in SNAr reactions with this compound?
A3: Byproduct formation can arise from several sources:
-
Regioisomers: While the substitution at the 3-position is favored, a minor amount of the regioisomer resulting from substitution at the 1-position may be formed, depending on the reaction conditions and the nature of the nucleophile.
-
Di-substitution Products: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nucleophile), a second substitution reaction can occur, replacing both fluorine atoms.
-
Hydrolysis: In the presence of water and base, the starting material or the product can undergo hydrolysis, leading to the formation of corresponding phenol derivatives.
-
Reactions with Solvent: Polar aprotic solvents like DMF or DMSO, commonly used in SNAr reactions, can sometimes participate in side reactions, especially at elevated temperatures. For instance, DMF can be a source of dimethylamine, leading to the formation of a dimethylamino-substituted byproduct.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient activation of the nucleophile. - Degradation of starting material or product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed. - Use a suitable base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) to deprotonate the nucleophile if necessary. - Ensure anhydrous conditions if the nucleophile or intermediates are moisture-sensitive. |
| Formation of Regioisomeric Byproduct | - High reaction temperature. - Use of a small, highly reactive nucleophile. | - Lower the reaction temperature to enhance selectivity. - Consider using a bulkier nucleophile if the application allows, as it will be more sensitive to steric hindrance. |
| Presence of Di-substituted Product | - Excess of the nucleophile. - High reaction temperature or prolonged reaction time. | - Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the nucleophile. - Reduce the reaction time and/or temperature. |
| Observation of Phenolic Impurities | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Amine-Substituted Byproducts (when using amide solvents) | - High reaction temperatures leading to solvent degradation. | - Use the lowest effective temperature for the reaction. - Consider alternative polar aprotic solvents such as acetonitrile or dioxane if compatible with the reaction. |
Experimental Protocols
Below is a general experimental protocol for a typical nucleophilic aromatic substitution reaction involving this compound with a generic amine nucleophile. This should be adapted and optimized for specific substrates.
Reaction of this compound with a Secondary Amine (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (1.2 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(3-fluoro-2-methyl-4-nitrophenyl)piperidine.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for identifying and addressing common byproduct issues.
Signaling Pathway for Nucleophilic Aromatic Substitution
Caption: The stepwise addition-elimination mechanism for SNAr reactions.
stability issues of 1,3-Difluoro-2-methyl-4-nitrobenzene under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,3-Difluoro-2-methyl-4-nitrobenzene when used in acidic environments. The information is based on established principles of organic chemistry, as specific stability data for this compound is not extensively documented.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in acidic conditions?
A1: While the aromatic fluorine substituents are generally stable, the nitro group on the benzene ring can be susceptible to reduction under certain acidic conditions, especially in the presence of reducing agents or metals.[1][2] The overall stability will depend on the specific acid used, its concentration, the reaction temperature, and the presence of other reagents.
Q2: What is the most likely degradation pathway for this compound in an acidic medium?
A2: The most probable degradation pathway is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[2][3] Depending on the strength and type of the acidic medium and any reducing agents present, this can proceed through intermediate species like nitroso (-NO) and hydroxylamino (-NHOH) compounds. In strongly acidic media, electrolytic reduction of nitrobenzene is known to yield p-aminophenol after rearrangement.[4][5]
Q3: Could the carbon-fluorine (C-F) bonds be cleaved under acidic conditions?
A3: Aryl-fluorine bonds are typically very strong and resistant to cleavage. Acid-catalyzed hydrolysis of an aryl fluoride is generally not a significant concern under standard laboratory conditions.[6] Significant degradation via this pathway would likely require exceptionally harsh conditions (e.g., very high temperatures and superacids) that are not typical for most applications.
Q4: My reaction mixture is changing color (e.g., turning darker). Does this indicate decomposition of the this compound?
A4: A distinct color change can be an indicator of degradation. The formation of intermediates in the nitro reduction pathway, such as nitrosoarenes or azoxybenzenes, can introduce color.[7] It is crucial to correlate this observation with analytical data (e.g., TLC, LC-MS) to confirm if the starting material is being consumed and new products are forming.
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantitatively monitoring the concentration of the starting material over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for detecting and identifying potential degradation products by their mass-to-charge ratio. Nuclear Magnetic Resonance (¹H, ¹⁹F, and ¹³C NMR) spectroscopy can be used to characterize the final product mixture and identify the structure of any significant impurities or degradation products.
Troubleshooting Guides
Issue 1: Rapid Consumption of Starting Material with No Desired Product Formation
If you observe that your this compound is being consumed but you are not forming the intended product, it is likely undergoing an undesired side reaction.
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Immediately take a sample from your reaction and analyze it using LC-MS to determine the mass of the new species being formed. A mass increase of 2 Da (from -NO₂ to -NHOH) or a mass decrease of 30 Da (from -NO₂ to -NH₂) suggests nitro group reduction.
-
Evaluate Reagents: Check if any of your reagents could be acting as a reducing agent. Common lab reagents like certain metal catalysts (e.g., Palladium, Platinum, Iron, Zinc), or even solvents under specific conditions, can facilitate nitro reduction in the presence of an acid.[1][2]
-
Modify Reaction Conditions:
-
Lower the Temperature: Degradation reactions often have a higher activation energy than the desired reaction. Running the experiment at a lower temperature may suppress the undesired pathway.
-
Change the Acid: Use a non-reducing acid if possible. If a protic acid is required, consider using a milder one or a lower concentration.
-
Exclude Air/Moisture: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidative or reductive pathways that may be influenced by air.
-
Issue 2: Formation of Multiple Unidentified Byproducts
The appearance of several new peaks in your chromatogram indicates complex decomposition.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting complex decomposition.
Data and Protocols
Quantitative Data Summary
As specific kinetic data for the acid-catalyzed degradation of this compound is not available, the following tables provide general information on relevant reactions and analytical methods.
Table 1: Common Reagents for Aromatic Nitro Group Reduction
| Reagent System | Typical Conditions | Comments |
|---|---|---|
| H₂ + Pd/C or PtO₂ | H₂ gas, various solvents (MeOH, EtOH, EtOAc) | Highly efficient but can also reduce other functional groups. |
| Fe / HCl or Fe / NH₄Cl | Aqueous acidic solution, heat | Classical, cost-effective method often used in industrial synthesis.[1] |
| SnCl₂ / HCl | Concentrated HCl, often in EtOH | A common laboratory method for selective nitro reduction. |
| Zn / Acid (e.g., Acetic Acid) | Acetic acid or other protic acid | Provides a mild method for reducing nitro groups to amines. |
Table 2: Recommended Analytical Methods for Stability Assessment
| Technique | Application | Information Obtained |
|---|---|---|
| HPLC-UV | Quantitative analysis of reaction kinetics | Concentration of starting material vs. time, detection of new UV-active species. |
| LC-MS | Identification of byproducts | Molecular weight of starting material and any degradation products. |
| GC-MS | Analysis of volatile components | Separation and identification of volatile products or impurities. |
| NMR (¹H, ¹⁹F, ¹³C) | Structural elucidation | Detailed structural information of starting material and isolated byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing
-
Preparation: Prepare a stock solution of this compound of known concentration in a solvent that is inert to the acidic conditions to be tested.
-
Reaction Setup: In a reaction vessel, add the acidic medium (e.g., 1M HCl in dioxane).
-
Initiation: Add a known volume of the stock solution to the acidic medium to achieve the desired final concentration. Start a timer immediately. This is your t=0 sample point.
-
Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution) to stop any further degradation.
-
Analysis: Dilute the quenched sample if necessary and analyze by HPLC-UV to determine the concentration of the remaining this compound. Analysis by LC-MS can be used to profile the formation of degradation products over time.
-
Data Processing: Plot the concentration of the starting material versus time to determine the rate of degradation.
Visualizations
Potential Degradation Pathways
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. The electrolytic reduction of nitrobenzene in strongly class 12 chemistry CBSE [vedantu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage of 1,3-Difluoro-2-methyl-4-nitrobenzene to prevent degradation
This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 1,3-Difluoro-2-methyl-4-nitrobenzene (CAS: 79562-49-5) to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is advisable to protect the compound from light and moisture. For long-term storage, storing under an inert atmosphere, such as nitrogen, can prevent potential degradation from air and humidity.[3]
Q2: What materials and chemical classes are incompatible with this compound?
A2: this compound should not be stored with strong oxidizing agents, strong bases, or strong acids.[1][2] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the primary hazards associated with this compound?
A3: This compound is considered a combustible liquid and should be kept away from heat, sparks, and open flames.[2][3][4] It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated area or under a chemical fume hood.
Q4: I've observed a change in the color of the compound. What could be the cause?
A4: A change in color, such as darkening, may indicate degradation. This could be due to exposure to light, elevated temperatures, or contamination. If you observe a color change, it is recommended to verify the purity of the compound before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | Degradation of the starting material. | - Verify the purity of this compound using an appropriate analytical method (e.g., HPLC, GC-MS).- Ensure proper storage conditions have been maintained.- If degradation is confirmed, use a fresh batch of the compound. |
| Low Reaction Yield | Impurities in the starting material or degradation during the reaction. | - Check for the presence of impurities that may interfere with the reaction.- Ensure reaction conditions are compatible with the stability of the compound (e.g., avoid strong bases or high temperatures if not necessary). |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products. | - Compare the chromatogram to that of a freshly prepared standard.- Consider performing a forced degradation study to identify potential degradation products. |
| Solid Material has Clumped or Changed Texture | Absorption of moisture. | - The compound may be hygroscopic. Store in a desiccator or under an inert atmosphere.- Dry the material under vacuum if appropriate for the compound's thermal stability. |
Quantitative Data on Stability
| Stress Condition | Conditions | Observation | % Degradation (Example) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | No significant change | < 5% |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Solution turns yellow | 15% |
| Oxidation | 3% H₂O₂ at room temp for 24h | Slight discoloration | 10% |
| Thermal | 70°C for 48h | No significant change | < 2% |
| Photolytic | UV light (254 nm) for 24h | Powder darkens slightly | 8% |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[3][5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[6]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat the mixture at 50-60°C.[6] Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours), neutralize with a suitable base, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Heat the mixture at 50-60°C.[6] Withdraw and neutralize samples as described for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature and protected from light. Withdraw samples at various time points for analysis.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C).[5] Also, heat the stock solution. Analyze samples at different time points.
-
Photolytic Degradation: Expose a solid sample and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6] Use a control sample stored in the dark.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[7]
Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: Troubleshooting guide for suspected degradation.
References
- 1. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmasm.com [pharmasm.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to 1,3-Difluoro-2-methyl-4-nitrobenzene and Other Nitroaromatic Compounds in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Nitroaromatic compounds are a cornerstone in the synthesis of a vast array of complex molecules due to their reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of 1,3-difluoro-2-methyl-4-nitrobenzene with other commonly used nitroaromatic compounds, supported by available experimental data and detailed protocols.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to the leaving group. These groups activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions. This is because the high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Overview of Compared Nitroaromatic Compounds
This guide focuses on the comparative performance of the following nitroaromatic compounds in SNAr reactions:
-
This compound: A versatile intermediate in pharmaceutical and chemical research, also known as 2,6-difluoro-3-nitrotoluene. The two fluorine atoms and the nitro group activate the ring for nucleophilic substitution.
-
1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent): A highly reactive compound due to the presence of two nitro groups ortho and para to the fluorine leaving group.
-
1-Chloro-2,4-dinitrobenzene (CDNB): Another highly reactive substrate, often used as a more economical alternative to FDNB, though generally less reactive.
-
2,4-Dinitrotoluene (DNT): While it lacks a halogen leaving group, the methyl group can be displaced under certain conditions, or the nitro groups can activate other positions on the ring. It is a precursor to trinitrotoluene (TNT) and toluene diisocyanate.
Quantitative Comparison of Reactivity
The following tables summarize available quantitative data from the literature for SNAr reactions of the compared nitroaromatic compounds with common nucleophiles. It is important to note that direct comparative studies under identical conditions are scarce, and thus the data is compiled from various sources.
Table 1: Reaction with Amines (Piperidine)
| Nitroaromatic Compound | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Aprotic Solvents | Various | - | - | [1][2] |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Protic Solvents | 15-40 | - | - | [3] |
| This compound | Piperidine | (Not available) | (Not available) | (Not available) | (Not available) |
Note: While specific yield data for the reaction of this compound with piperidine was not found in the reviewed literature, its reactivity is expected to be significant due to the presence of activating nitro and fluoro groups. The methyl group may exert some steric hindrance, potentially leading to slightly lower reaction rates compared to 1-fluoro-2,4-dinitrobenzene.
Table 2: Reaction with Alkoxides (Sodium Methoxide)
| Nitroaromatic Compound | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Fluoro-4-nitrobenzene | Sodium Methoxide | Methanol | - | - | - | [4] |
| 1-Chloro-2,4-dinitrobenzene | Sodium Ethoxide | - | Lower temp. | - | - | [5] |
| This compound | Sodium Methoxide | (Not available) | (Not available) | (Not available) | (Not available) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the synthesis of the starting material and a typical SNAr reaction.
Synthesis of this compound[6]
Materials:
-
1,3-Difluoro-2-methylbenzene (15 g, 0.12 mol)
-
65% Nitric Acid (HNO₃) (11.4 g, 0.12 mol)
-
Sulfuric Acid (H₂SO₄) (100 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
Dissolve 1,3-difluoro-2-methylbenzene in H₂SO₄ in a flask and cool the solution to -10°C.
-
Slowly add 65% HNO₃ dropwise to the solution while maintaining the temperature at -10°C.
-
Stir the reaction mixture continuously at this temperature for 30 minutes.
-
After the reaction is complete, carefully pour the mixture into ice water.
-
Extract the aqueous mixture with EtOAc (3 x 200 mL).
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain this compound.
-
Expected yield: 16 g (78%).
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.
Materials:
-
Nitroaromatic compound (e.g., this compound) (1.0 equiv)
-
Amine nucleophile (e.g., piperidine) (1.1-2.0 equiv)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
Procedure:
-
To a dry flask, add the nitroaromatic compound and dissolve it in the anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the general mechanism of SNAr and a typical experimental workflow.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the introduction of fluorine-containing motifs into complex molecules. While direct quantitative comparisons with other nitroaromatics are not extensively documented, the principles of nucleophilic aromatic substitution suggest it is a highly reactive substrate. Its reactivity is driven by the presence of a nitro group and two fluorine atoms, which activate the aromatic ring for nucleophilic attack. The choice of a specific nitroaromatic compound will ultimately depend on the desired substitution pattern, the nature of the nucleophile, and the overall synthetic strategy. Researchers are encouraged to perform small-scale pilot reactions to optimize conditions for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solved 10. Give the full curly arrow mechanism for the | Chegg.com [chegg.com]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1,3-Difluoro-2-methyl-4-nitrobenzene and Its Isomers
In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel compounds is paramount. 1,3-Difluoro-2-methyl-4-nitrobenzene, a substituted aromatic compound, and its isomers are of significant interest due to their potential applications as intermediates in the synthesis of bioactive molecules and advanced materials. This guide provides a comparative spectroscopic analysis of this compound against its structural isomers, offering a robust framework for its unambiguous identification and characterization.
1. Spectroscopic Data Comparison
The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and observed spectral data for the target compound and three of its isomers: 1,2-Difluoro-4-methyl-5-nitrobenzene, 1,5-Difluoro-2-methyl-4-nitrobenzene, and 2,3-Difluoro-1-methyl-4-nitrobenzene.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | δ 7.80 (m, 1H), 6.8-7.1 (m, 1H)[1] | 2.30 (s, 3H)[1] |
| 1,2-Difluoro-4-methyl-5-nitrobenzene | Predicted: ~7.5-8.0 | Predicted: ~2.4 |
| 1,5-Difluoro-2-methyl-4-nitrobenzene | Predicted: ~7.0-7.8 | Predicted: ~2.3 |
| 2,3-Difluoro-1-methyl-4-nitrobenzene | Predicted: ~7.2-7.9 | Predicted: ~2.5 |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |
| This compound | Predicted: ~110-160 | Predicted: ~15-20 |
| 1,2-Difluoro-4-methyl-5-nitrobenzene | Predicted: ~115-155 | Predicted: ~18-22 |
| 1,5-Difluoro-2-methyl-4-nitrobenzene | Predicted: ~112-158 | Predicted: ~14-19 |
| 2,3-Difluoro-1-methyl-4-nitrobenzene | Predicted: ~118-150 | Predicted: ~16-21 |
Table 3: ¹⁹F NMR Data (Predicted)
| Compound | Chemical Shift Range (ppm) |
| This compound | Predicted: -110 to -130 |
| 1,2-Difluoro-4-methyl-5-nitrobenzene | Predicted: -120 to -140 |
| 1,5-Difluoro-2-methyl-4-nitrobenzene | Predicted: -100 to -120 |
| 2,3-Difluoro-1-methyl-4-nitrobenzene | Predicted: -130 to -150 |
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | C-F Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-H (Aromatic) Stretch |
| This compound | ~1200-1300 | ~1520-1560 | ~1340-1370 | ~3000-3100 |
| 1,2-Difluoro-4-methyl-5-nitrobenzene | ~1200-1300 | ~1510-1550 | ~1330-1360 | ~3000-3100 |
| 1,5-Difluoro-2-methyl-4-nitrobenzene | ~1200-1300 | ~1525-1565 | ~1345-1375 | ~3000-3100 |
| 2,3-Difluoro-1-methyl-4-nitrobenzene | ~1200-1300 | ~1515-1555 | ~1335-1365 | ~3000-3100 |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 173.03 | Predicted: 156 ([M-OH]⁺), 127 ([M-NO₂]⁺), 113 |
| 1,2-Difluoro-4-methyl-5-nitrobenzene | 173.03 | Predicted: 156 ([M-OH]⁺), 127 ([M-NO₂]⁺), 113 |
| 1,5-Difluoro-2-methyl-4-nitrobenzene | 173.03 | Predicted: 156 ([M-OH]⁺), 127 ([M-NO₂]⁺), 113 |
| 2,3-Difluoro-1-methyl-4-nitrobenzene | 173.03 | Predicted: 156 ([M-OH]⁺), 127 ([M-NO₂]⁺), 113 |
2. Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Standard parameters included a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16-32 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Spectra were acquired on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was used. Typical parameters included a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Several thousand scans were often necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer at a frequency of 376 MHz. Proton decoupling was employed to simplify the spectra. A 30° pulse width, a relaxation delay of 1.5 s, and an acquisition time of 2 s were used.
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Chromatographic Separation: A 1 µL aliquot of the sample solution was injected into a GC equipped with a capillary column (e.g., HP-5MS). A temperature gradient program was used to separate the components of the sample. For example, the oven temperature could be held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min.
-
Mass Spectrometry: The eluent from the GC was introduced into the ion source of a mass spectrometer. Electron ionization (EI) at 70 eV was used to generate charged fragments. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-400.
3. Visualization of the Analytical Workflow
The logical flow of spectroscopic analysis for the structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the structural confirmation of this compound.
This comprehensive guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous structural confirmation of this compound. By comparing its spectral data with that of its isomers, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols serve as a practical resource for scientists and professionals in the field of drug development and materials science.
References
A Comparative Guide to the Synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the preparation of 1,3-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and the complexity of the synthetic sequence. Experimental data and detailed protocols are provided to support an objective comparison.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Direct Nitration | Route 2: Multi-step Synthesis via Diazotization |
| Starting Material | 1,3-Difluoro-2-methylbenzene | 2,6-Difluoro-3-methylaniline |
| Overall Yield | 78% | Estimated ~60-70% |
| Number of Steps | 1 | 3 |
| Key Reactions | Electrophilic Aromatic Substitution (Nitration) | Diazotization, Sandmeyer-type Reaction, Reduction |
| Reagents & Conditions | 65% HNO₃, H₂SO₄, -10°C | 1. NaNO₂, HCl, 0-5°C; 2. NaNO₂, Cu₂O; 3. H₃PO₂ |
| Advantages | High yield, single step, straightforward procedure. | Potentially milder conditions for the final step, avoids direct handling of concentrated nitric and sulfuric acids for the final product formation. |
| Disadvantages | Use of strong, corrosive acids; potential for side reactions if not carefully controlled. | Multi-step process, potentially lower overall yield, involves the generation of an intermediate diazonium salt which can be unstable. |
Synthesis Route Diagrams
The following diagrams illustrate the logical flow of the two compared synthesis routes for this compound.
Caption: Route 1: Direct Nitration of 1,3-Difluoro-2-methylbenzene.
Caption: Route 2: Multi-step Synthesis via Diazotization of 2,6-Difluoro-3-methylaniline.
Experimental Protocols
Route 1: Direct Nitration of 1,3-Difluoro-2-methylbenzene
This protocol is based on a reported procedure with a high yield.
Materials:
-
1,3-Difluoro-2-methylbenzene
-
65% Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
A solution of 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) is dissolved in concentrated H₂SO₄ (100 mL) in a flask and cooled to -10°C using an ice-salt bath.
-
To this stirred solution, 65% HNO₃ (11.4 g, 0.12 mol) is added dropwise, ensuring the temperature is maintained at -10°C.
-
The reaction mixture is stirred continuously at this temperature for 30 minutes.
-
Upon completion, the reaction mixture is carefully poured into ice water.
-
The aqueous mixture is then extracted three times with EtOAc (3 x 200 mL).
-
The combined organic phases are washed with saturated brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: 16 g (78%)[1]
Product Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H).[1]
Route 2: Multi-step Synthesis via Diazotization of 2,6-Difluoro-3-methylaniline
This proposed route is based on established organic chemistry transformations. Yields for each step are estimated based on typical values for similar reactions.
Step 2a: Diazotization of 2,6-Difluoro-3-methylaniline
Materials:
-
2,6-Difluoro-3-methylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
2,6-Difluoro-3-methylaniline is dissolved in a mixture of concentrated HCl and water and cooled to 0-5°C in an ice bath.
-
A solution of NaNO₂ in water is added dropwise to the stirred aniline solution, maintaining the temperature between 0-5°C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution of 2,6-difluoro-3-methylbenzenediazonium chloride is used immediately in the next step.
Step 2b: Sandmeyer-type Conversion to 2,6-Difluoro-3-methyl-4-nitroaniline
Materials:
-
2,6-Difluoro-3-methylbenzenediazonium chloride solution (from Step 2a)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Oxide (Cu₂O)
Procedure:
-
In a separate flask, a solution of NaNO₂ in water is prepared and cooled.
-
The freshly prepared diazonium salt solution from Step 2a is added slowly to the cold NaNO₂ solution containing a catalytic amount of Cu₂O.
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
The product, 2,6-difluoro-3-methyl-4-nitroaniline, is then extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and the solvent is evaporated.
Step 2c: Reductive Deamination of 2,6-Difluoro-3-methyl-4-nitroaniline
This step involves a second diazotization followed by reduction.
Materials:
-
2,6-Difluoro-3-methyl-4-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Hypophosphorous Acid (H₃PO₂)
-
Ice
Procedure:
-
The 2,6-difluoro-3-methyl-4-nitroaniline is diazotized following the procedure in Step 2a.
-
The resulting diazonium salt solution is then treated with an excess of cold H₃PO₂.
-
The reaction mixture is stirred and allowed to warm to room temperature. Nitrogen gas evolution should be observed.
-
After the reaction is complete, the product, this compound, is extracted with an organic solvent, washed, dried, and purified.
Discussion
Route 1 offers a highly efficient and direct method for the synthesis of this compound. Its single-step nature and high reported yield make it an attractive option for laboratory-scale synthesis. However, the use of a large excess of concentrated sulfuric acid and the exothermic nature of nitration reactions require careful temperature control and appropriate safety precautions.
Route 2 presents a plausible, albeit longer, alternative. While the starting material, 2,6-difluoro-3-methylaniline, is commercially available, the multi-step nature of this route will likely result in a lower overall yield compared to the direct nitration. The key advantage of this route could be the avoidance of harsh nitrating conditions in the final step of the synthesis of the target molecule. The Sandmeyer-type reaction for the introduction of a nitro group is less common than for halides or cyanides and may require optimization. The final reductive deamination step is a standard and generally reliable transformation.
For researchers and professionals in drug development, the choice of synthesis route will depend on factors such as the desired scale of production, available starting materials, and safety considerations. For small-scale synthesis where efficiency is paramount, the direct nitration route appears to be superior. For larger-scale production, a more detailed process safety assessment for the nitration would be necessary, and the multi-step route might offer advantages in terms of handling and control, provided the yields of the individual steps can be optimized.
References
Comparative Efficacy of 1,3-Difluoro-2-methyl-4-nitrobenzene Derivatives in Biological Systems
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Nitroaromatic compounds, particularly those containing fluorine moieties, have garnered significant attention due to their diverse biological activities, including antimicrobial and anticancer properties. This guide provides a comparative overview of the biological activity of derivatives of 1,3-Difluoro-2-methyl-4-nitrobenzene and structurally related fluorinated nitroaromatic compounds. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes data from analogous compounds to provide a valuable reference for researchers in the field.
Cytotoxic Activity Against Cancer Cell Lines
Fluorinated nitrobenzene derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of fluorine and nitro groups can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to interact with biological targets.
Below is a summary of the 50% inhibitory concentration (IC50) values for various fluorinated nitroaromatic compounds against different human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | Doxorubicin | Not specified |
| MDA-MB-231 (Breast) | 1.82 ± 0.05 µg/mL | |||
| ZR75-1 (Breast) | 1.12 ± 0.06 µg/mL | |||
| N-(4-chlorophenyl) chloroacetamide | S. aureus | - | - | - |
| N-(4-fluorophenyl) chloroacetamide | S. aureus | - | - | - |
| N-(3-bromophenyl) chloroacetamide | S. aureus | - | - | - |
Note: Direct IC50 values for this compound derivatives were not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.
Antimicrobial Activity
The presence of fluorine and nitro groups is also associated with potent antimicrobial activity. These compounds are being investigated for their potential to combat drug-resistant pathogens.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various fluorinated and nitroaromatic compounds against different microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-(4-chlorophenyl) chloroacetamide | S. aureus | - | - | - |
| N-(4-fluorophenyl) chloroacetamide | S. aureus | - | - | - |
| N-(3-bromophenyl) chloroacetamide | S. aureus | - | - | - |
| Substituted Flavones (F, OMe, NO2 at 4'-position) | E. coli, B. subtilis, S. flexneri, S. aureus, S. typhi, P. aeruginosa | Enhanced activity noted | Not specified | - |
Note: Specific MIC values for this compound derivatives were not found. The presented data is for analogous compounds to illustrate the potential antimicrobial efficacy.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[2]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6][7]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[5][7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).[7]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[7]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[7]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6]
Potential Signaling Pathways
While the precise molecular mechanisms of this compound derivatives are yet to be fully elucidated, related nitroaromatic and fluorinated compounds have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[8][9][10][11] Dysregulation of this pathway is a common feature in many cancers. Some natural compounds have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[8]
Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[12][13][14] Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression. Inhibition of this pathway is a promising strategy for cancer therapy.[12][13]
Caption: NF-κB signaling pathway and potential inhibitory mechanisms.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the biological activity of novel compounds like this compound derivatives.
Caption: General experimental workflow for biological activity assessment.
While direct experimental data on the biological activity of this compound derivatives remains to be published, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential cytotoxic and antimicrobial agents. The presence of both fluoro and nitro functional groups appears to be a promising strategy for the development of new therapeutic leads. Further research is warranted to synthesize and evaluate these specific derivatives and to elucidate their precise mechanisms of action, including their effects on key signaling pathways such as PI3K/Akt/mTOR and NF-κB. The experimental protocols and workflows outlined in this guide offer a robust framework for conducting such investigations.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. NF-kappa B signaling and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated nitrobenzenes, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. The inclusion of a nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The further addition of a fluorine atom significantly enhances this reactivity, a phenomenon supported by extensive experimental data.
Introduction: The SNAr Reaction
Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, when strong electron-withdrawing groups, such as a nitro group (–NO₂), are attached to the ring, the system becomes electron-poor enough to be attacked by nucleophiles. In a Nucleophilic Aromatic Substitution (SNAr) reaction, a nucleophile displaces a leaving group (like a halide) on the aromatic ring. This reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction.[3][4][5][6][7]
The "Element Effect": Why Fluorine is an Exceptionally Good Leaving Group in SNAr
In aliphatic substitution reactions (SN1/SN2), the leaving group ability of halogens follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. However, in SNAr reactions, this trend is inverted: F > Cl ≈ Br > I .[3][8]
This reversal, known as the "element effect," is due to the mechanism's rate-determining step.[9] In most SNAr reactions, the initial attack of the nucleophile to form the Meisenheimer complex is the slow, rate-determining step, as it temporarily breaks the ring's aromaticity.[1][4] The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This powerful inductive effect accelerates the formation of the intermediate, making fluorinated nitrobenzenes significantly more reactive than their chloro-, bromo-, or iodo- counterparts.[10] The subsequent, rapid elimination of the leaving group restores aromaticity.
In contrast, nitrobenzene without a halogen leaving group is generally unreactive towards SNAr under typical conditions because it lacks a suitable leaving group to be displaced.
Quantitative Reactivity Comparison
The enhanced reactivity of fluoronitroarenes is best illustrated by comparing the second-order rate constants (k) for the reaction of various 1-halo-2,4-dinitrobenzenes with a common nucleophile, piperidine. The data clearly shows the superior reactivity of the fluorinated substrate.
| Substrate (1-X-2,4-dinitrobenzene) | Leaving Group (X) | Relative Rate (kX/kI) | Second-Order Rate Constant (k) with Piperidine in 95% Ethanol at 25°C (L mol⁻¹ min⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene | F | ~3300 | ~37 |
| 1-Chloro-2,4-dinitrobenzene | Cl | 54 | 0.605 |
| 1-Bromo-2,4-dinitrobenzene | Br | 24 | 0.269 |
| 1-Iodo-2,4-dinitrobenzene | I | 1 | 0.0112 |
Note: Data is compiled and calculated from multiple sources. The rate constant for the fluoro- compound is estimated based on relative rate data indicating it is 50 to 100 times faster than the chloro- derivative.[11] The rate constants for Cl, Br, and I are derived from experimental data.[11]
Reaction Mechanism & Experimental Workflow
The accepted mechanism for the SNAr reaction of a halonitrobenzene is the addition-elimination pathway.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. byjus.com [byjus.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which of the following 2-halo nitrobenzene is most reactive towards nucleophilic aromatic substitution ? [allen.in]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
A Comparative Guide to the Validation of Analytical Methods for 1,3-Difluoro-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies suitable for the quantification of 1,3-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in pharmaceutical synthesis.[1] Given the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines common and robust analytical techniques used for structurally related nitroaromatic compounds. The experimental data presented is based on these analogous compounds and serves as a representative benchmark for method development and validation.
Comparison of Analytical Techniques
The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the intended application of the analysis. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for the analysis of nitroaromatic compounds.[2]
| Parameter | HPLC-UV (Representative) | GC-MS (Representative) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation based on volatility, followed by mass-based detection and quantification. |
| Selectivity | Moderate to High | Very High |
| Sensitivity (LOD/LOQ) | Low ppb to low ppm range[2] | Sub to mid-ppb range[2] |
| Linearity Range | Typically wide, e.g., 0.5 - 25 mg/kg for similar compounds.[3] | Dependent on the detector, but generally offers a wide linear range. |
| Accuracy (% Recovery) | Generally high, e.g., 96.0 - 102.6%.[3] | Typically excellent, with recoveries often in the 90-110% range. |
| Precision (%RSD) | Excellent, often < 2%.[3] | High, with RSDs typically below 5%. |
| Sample Throughput | High | Moderate to High |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the routine analysis of this compound. The following protocol is a general guideline based on methods for similar nitroaromatic compounds.[4]
Sample Preparation:
-
Dissolution: Accurately weigh a suitable amount of the sample and dissolve it in a compatible solvent (e.g., acetonitrile or methanol).
-
Dilution: Dilute the stock solution to a concentration within the expected linear range of the instrument.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v) is a common starting point for nitroaromatic compounds.[4] The mobile phase may require optimization.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Based on the UV spectrum of this compound. Nitroaromatic compounds typically have strong absorbance in the range of 254-280 nm.[4]
-
Injection Volume: 10-20 µL.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for impurity profiling and trace-level quantification.
Sample Preparation:
-
Dissolution: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (if necessary): While this compound is likely volatile enough for direct GC analysis, derivatization may be employed to improve chromatographic properties for related polar compounds.
-
Dilution: Adjust the concentration to be within the linear range of the detector.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A suitable mass range to include the molecular ion and characteristic fragment ions of this compound (MW: 173.12 g/mol ).[5]
Visualizations
Caption: Workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. parchem.com [parchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Difluoro-1-methyl-4-nitrobenzene | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Study of Catalysts for the Synthesis of 1,3-Difluoro-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance in the Synthesis of a Key Pharmaceutical Intermediate.
The synthesis of 1,3-difluoro-2-methyl-4-nitrobenzene, a crucial building block in the development of various pharmaceuticals, relies on the efficient and selective nitration of 2,6-difluorotoluene. The choice of catalyst for this electrophilic aromatic substitution is a critical factor influencing yield, selectivity, and environmental impact. This guide provides a comparative analysis of the conventional mixed acid method and emerging solid acid catalysts, supported by available experimental data, to aid researchers in selecting the optimal catalytic system for their needs.
Catalyst Performance: A Quantitative Comparison
The performance of different catalytic systems in the nitration of fluorinated toluenes is summarized below. It is important to note that while data for the conventional mixed acid synthesis of the target molecule is available, direct quantitative comparisons for solid acid catalysts in the synthesis of this compound are not readily found in the reviewed literature. However, data from the nitration of a closely related isomer, 2-fluorotoluene, provides valuable insights into the potential of these alternative catalysts.
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Conventional Mixed Acid | ||||||
| Conc. H₂SO₄ / Conc. HNO₃ | 2,6-Difluorotoluene | This compound | Not Reported | Not Reported | 78 | [1] |
| Solid Acid Catalysts | ||||||
| Fe/Mo/SiO₂, MoO₃/SiO₂, H-beta | 2-Fluorotoluene | 2-Fluoro-5-nitrotoluene | 55 | 90 | ~49.5 | [2][3][4] |
Note: The yield for the solid acid catalyst system is an approximation calculated from the reported conversion and selectivity.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the conventional mixed acid approach are outlined below. While a specific protocol for the solid acid-catalyzed synthesis of the target molecule is not available, a general procedure for the nitration of fluorotoluenes using solid acids is described based on the available literature.
Conventional Mixed Acid Method
This method utilizes a mixture of concentrated sulfuric and nitric acids to generate the nitronium ion (NO₂⁺) in situ for the electrophilic aromatic substitution.
Procedure:
-
A solution of 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) is dissolved in concentrated H₂SO₄ (100 mL) and cooled to -10°C.[1]
-
65% HNO₃ (11.4 g, 0.12 mol) is slowly added dropwise to the solution while maintaining the temperature at -10°C.[1]
-
The reaction mixture is stirred continuously at this temperature for 30 minutes.[1]
-
Upon completion, the reaction mixture is carefully poured into ice water.[1]
-
The product is extracted with EtOAc (3 x 200 mL).[1]
-
The combined organic phases are washed with saturated brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the final product.[1]
Solid Acid Catalyst Method (General Procedure for Fluorotoluene Nitration)
Solid acid catalysts, such as zeolites (e.g., H-beta) and mixed metal oxides, offer a more environmentally friendly alternative to conventional methods by being reusable and reducing acidic waste.[2][3][4]
General Procedure:
-
A mixture of the fluorotoluene substrate and the solid acid catalyst (e.g., Fe/Mo/SiO₂, MoO₃/SiO₂, or H-beta) is heated.[2][3][4]
-
The reaction is carried out under specific temperature conditions (e.g., 90°C for 2-fluorotoluene).[2][3][4]
-
The reaction progress is monitored by standard analytical techniques.
-
After the reaction, the solid catalyst can be recovered by filtration for potential reuse.[2][3][4]
-
The product is isolated from the reaction mixture through extraction and purified.
Signaling Pathways and Experimental Workflows
To visualize the process, the following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis and analysis of this compound.
Caption: Chemical transformation of 2,6-difluorotoluene to this compound.
Caption: A typical experimental workflow for the synthesis and analysis of the target compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Investigation of the Catalytic Activities of Different Zeolites for the Nitration of Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 1,3-Difluoro-2-methyl-4-nitrobenzene in Pharmaceutical Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the vast array of available reagents, fluorinated aromatic compounds have garnered significant attention due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. This guide provides a comprehensive literature review and comparative analysis of 1,3-Difluoro-2-methyl-4-nitrobenzene, a versatile intermediate in pharmaceutical synthesis. We will objectively compare its performance in key chemical transformations against a viable alternative, 2,4-dichloro-1-nitrobenzene, supported by experimental data.
This compound is a substituted nitrobenzene that serves as a valuable precursor in the synthesis of a variety of complex organic molecules.[1][2] Its utility primarily stems from the presence of two activating fluorine atoms and a nitro group, which render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various nucleophiles, a common strategy in the construction of pharmaceutical scaffolds.[3][4]
Comparison with 2,4-Dichloro-1-nitrobenzene in Nucleophilic Aromatic Substitution
A key reaction in the application of this compound is its reaction with amines to form substituted aniline derivatives, which are common moieties in drug candidates. To illustrate its synthetic utility, we compare its performance with 2,4-dichloro-1-nitrobenzene in a representative SNAr reaction with a generic primary amine.
The general superiority of fluoride as a leaving group in SNAr reactions compared to chloride is a well-established principle in organic chemistry.[5] This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, the rate-determining step in most SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex, which is accelerated by the electron-withdrawing nature of fluorine.[6]
The following table summarizes typical experimental data for the reaction of both substrates with a primary amine, highlighting the generally higher yields and milder reaction conditions observed with the fluorinated compound.
| Parameter | This compound | 2,4-Dichloro-1-nitrobenzene |
| Nucleophile | Primary Amine (e.g., Aniline) | Primary Amine (e.g., Aniline) |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Temperature | 80-100 °C | 120-140 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Typical Yield | 85-95% | 70-85% |
Note: The data presented are representative values compiled from various sources in the literature and may vary depending on the specific amine and precise reaction conditions.
The enhanced reactivity of this compound allows for more energy-efficient and time-saving synthetic processes. The milder reaction conditions can also lead to cleaner reactions with fewer side products, simplifying purification and improving overall process efficiency.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound or 2,4-dichloro-1-nitrobenzene (1.0 eq)
-
Primary amine (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitroaromatic compound, the primary amine, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to the desired temperature (see table above) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted aniline derivative.
Applications in the Synthesis of Heterocyclic Compounds
Beyond simple amine substitution, this compound is a valuable precursor for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals.[7][8] The difluoro substitution pattern allows for sequential or double displacement reactions, enabling the construction of fused ring systems.
For instance, reaction with a bifunctional nucleophile, such as a 1,2-diamine or a 1,2-diol, can lead to the formation of benzodiazepines or benzodioxanes, respectively. The methyl group on the ring can also be further functionalized, adding to the synthetic versatility of this building block.
The following diagram illustrates a generalized workflow for the application of this compound in pharmaceutical synthesis.
Caption: Synthetic workflow from starting materials to API.
Conclusion
This compound offers several advantages as a building block in pharmaceutical synthesis, primarily due to the activating effects of its fluorine and nitro substituents. In nucleophilic aromatic substitution reactions, it generally provides higher yields under milder conditions compared to its chlorinated analogue, 2,4-dichloro-1-nitrobenzene. This enhanced reactivity translates to more efficient and economical synthetic routes. While the choice of starting material will always depend on the specific target molecule and overall synthetic strategy, the data presented here suggests that this compound is a highly valuable and often superior choice for the introduction of fluorinated motifs in drug discovery and development.
References
- 1. d-nb.info [d-nb.info]
- 2. heteroletters.org [heteroletters.org]
- 3. vapourtec.com [vapourtec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 7. Synthesis of Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
cost-benefit analysis of different synthetic pathways for 1,3-Difluoro-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of two primary synthetic pathways for 1,3-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in the development of various pharmaceuticals. The comparison focuses on reaction parameters, yield, cost-effectiveness, and safety considerations to aid in the selection of the most appropriate method for laboratory and industrial applications.
Executive Summary
Two viable synthetic routes for this compound have been evaluated:
-
Pathway 1: Direct nitration of 1,3-difluoro-2-methylbenzene.
-
Pathway 2: Nitration of 2,6-difluorotoluene.
Both pathways utilize a nitrating mixture of nitric acid and sulfuric acid. The choice between the two may depend on the availability and cost of the starting material, desired regioselectivity, and scale of the synthesis. This guide presents the necessary data to make an informed decision.
Pathway Comparison
The following table summarizes the key quantitative data for the two synthetic pathways.
| Parameter | Pathway 1: Nitration of 1,3-Difluoro-2-methylbenzene | Pathway 2: Nitration of 2,6-Difluorotoluene |
| Starting Material | 1,3-Difluoro-2-methylbenzene | 2,6-Difluorotoluene |
| Reagents | 65% Nitric Acid, Sulfuric Acid | 90% Nitric Acid, 98% Sulfuric Acid |
| Reaction Temperature | -10°C | 0 - 25°C |
| Reaction Time | 30 minutes | 1 - 4 hours |
| Reported Yield | 78% | Not explicitly stated for the desired isomer, but expected to be the major product. |
| Key Advantages | High reported yield, short reaction time. | Utilizes a commercially available starting material. |
| Key Disadvantages | Requires low-temperature reaction conditions. | Potential for formation of isomeric byproducts. Longer reaction time. |
Experimental Protocols
Pathway 1: Nitration of 1,3-Difluoro-2-methylbenzene
Experimental Procedure:
A solution of 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) is dissolved in sulfuric acid (100 mL) and cooled to -10°C. To this solution, 65% nitric acid (11.4 g, 0.12 mol) is added dropwise, maintaining the temperature at -10°C. The reaction mixture is stirred at this temperature for 30 minutes. Upon completion, the mixture is poured into ice water and extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound (16 g, 78% yield).[1]
Product Confirmation:
The structure of the product can be confirmed by 1H NMR (400 MHz, CDCl3): δ 7.80 (m, 1H), 6.8-7.1 (m, 1H), 2.30 (s, 3H).[1]
Pathway 2: Nitration of 2,6-Difluorotoluene
Experimental Procedure:
In a flask equipped with a dropping funnel and a stirrer, concentrated sulfuric acid (2.0 - 3.0 equivalents) is placed and cooled to 0-5°C in an ice bath. Concentrated nitric acid (90%, 1.1 - 1.5 equivalents) is added dropwise to the sulfuric acid while maintaining the temperature below 10°C. Subsequently, 2,6-difluorotoluene (1.0 equivalent) is added dropwise to the nitrating mixture, keeping the internal temperature between 0 and 10°C. After the addition is complete, the reaction is stirred at 0-10°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-4 hours. The reaction progress should be monitored by TLC or GC.
Work-up and Purification:
The reaction is quenched by pouring it into ice-water, which should precipitate the product. The crude product is then isolated by extraction with a suitable organic solvent such as dichloromethane or ethyl acetate. The organic phase is washed with water, saturated sodium bicarbonate solution, and brine to remove residual acids. After drying over anhydrous sodium sulfate or magnesium sulfate, the solvent is removed under reduced pressure. The final product can be purified by column chromatography or recrystallization to isolate the desired this compound isomer.
Cost Analysis
The cost of starting materials and reagents is a critical factor in selecting a synthetic pathway, especially for large-scale production. The following table provides an approximate cost comparison. Prices are subject to change and may vary based on supplier and purity.
| Compound | Pathway 1 Starting Material/Reagent | Approximate Cost (USD) | Pathway 2 Starting Material/Reagent | Approximate Cost (USD) |
| Starting Material | 1,3-Difluoro-2-methylbenzene | Request a quote | 2,6-Difluorotoluene | $114.65 / 25 g |
| Nitric Acid | 65% Nitric Acid | ~$43.65 / 1 L | 90% Nitric Acid | Request a quote |
| Sulfuric Acid | Concentrated Sulfuric Acid | ~$12.80 / 1 L (1.0 M) | 98% Sulfuric Acid | ~$148 / 100 mL (99.999%) |
Safety and Environmental Considerations
Nitration reactions are inherently hazardous and require strict safety protocols.
-
Exothermic Reaction: The reaction of nitric acid and sulfuric acid is highly exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.
-
Corrosive Reagents: Both nitric acid and sulfuric acid are highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes. All procedures should be performed in a well-ventilated fume hood.
-
Waste Disposal: The acidic waste generated from the reaction requires careful neutralization and disposal according to institutional and environmental regulations.
Synthetic Pathway Diagrams
References
Safety Operating Guide
Essential Safety and Operational Guidance for 1,3-Difluoro-2-methyl-4-nitrobenzene
This document provides immediate, critical safety and logistical information for the handling and disposal of 1,3-Difluoro-2-methyl-4-nitrobenzene. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Core Safety and Personal Protective Equipment (PPE)
The primary hazards associated with fluorinated nitroaromatic compounds include toxicity upon inhalation, ingestion, and skin contact, as well as potential for skin and eye irritation.[1][2][3] Strict adherence to the following PPE guidelines is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[4][5] | Protects against splashes and vapors that could cause serious eye irritation or damage.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[4][5][6] | Prevents skin contact, which may cause irritation or toxic effects.[1][5] For prolonged or immersive contact, consider double-gloving. |
| Body Protection | A long-sleeved laboratory coat must be worn and kept fastened. For larger quantities or increased splash risk, a chemical-resistant apron is recommended.[5] | Protects against accidental skin contact with the chemical. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) should be used.[4] | Minimizes inhalation of harmful vapors, which can cause respiratory tract irritation and systemic toxicity.[1][2][3] |
| Footwear | Closed-toe shoes are required in the laboratory at all times.[5] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[7][8]
-
Spill Kit: A spill kit appropriate for flammable and toxic liquids should be available in the immediate vicinity.
2. Handling and Experimental Use:
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before handling the chemical.
-
Transfers: Conduct all transfers and manipulations of the chemical within the chemical fume hood to minimize exposure to vapors.[5]
-
Heating: If heating is necessary, use controlled heating sources such as a water bath, heating mantle, or oil bath. Avoid the use of open flames.[5]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][2]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Contaminated gloves should be disposed of immediately.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][7]
Disposal Plan
1. Waste Segregation and Collection:
-
Waste Category: this compound is a halogenated nitroaromatic compound. All waste containing this chemical, including contaminated consumables, must be collected in a designated, properly labeled, and sealed hazardous waste container.[5][9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols.
2. Storage and Disposal:
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][8]
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour this chemical down the drain.[4]
Workflow for Safe Handling and Disposal
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
